Hop-17(21)-en-3-ol
Description
Properties
IUPAC Name |
(5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQQMHTQXHLJU-JFAFVJIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Hop-17(21)-en-3-ol: Properties, Protocols, and Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pentacyclic triterpenoid, Hop-17(21)-en-3-ol. This document summarizes key data, outlines experimental protocols for its isolation and characterization, and explores its potential relevance in scientific research and drug development.
Core Chemical and Physical Properties
This compound, also known as Hop-17(21)-en-3β-ol, is a naturally occurring triterpenoid found in various plant species, most notably Gentiana scabra[1]. It belongs to the hopanoid class of terpenes, which are significant as microbial lipid biomarkers in geochemical and paleoenvironmental studies due to their stability under harsh conditions[2]. The fundamental properties of this compound are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O | [1][3] |
| Molecular Weight | 426.7 g/mol | [1][3] |
| CAS Number | 564-14-7 | [3][4] |
| Appearance | White powder (typical for pure triterpenoids) | Inferred from general chemical properties |
| Melting Point | 224-225 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
| Water Solubility | 0.00018 g/L (Predicted) | [6] |
| logP (Octanol-Water Partition Coefficient) | 7.14 - 8.6 (Predicted) | [3][6] |
| Topological Polar Surface Area | 20.2 Ų | [1][3] |
| Hydrogen Bond Donor Count | 1 | [3][6] |
| Hydrogen Bond Acceptor Count | 1 | [3][6] |
Chemical Structure and Spectral Data
The structure of this compound is characterized by a pentacyclic hopane skeleton with a hydroxyl group at the C-3 position and a double bond between C-17 and C-21.
Figure 1: Chemical Structure of this compound
Experimental Protocols
Isolation and Purification of this compound from Gentiana scabra
The following is a generalized workflow for the isolation and purification of triterpenoids like this compound from plant material, based on standard phytochemical procedures.
Experimental Workflow: Isolation and Purification
Caption: Workflow for isolating this compound.
Methodology:
-
Extraction: The dried and powdered rhizomes and roots of Gentiana scabra are subjected to extraction with methanol.
-
Fractionation: The resulting crude methanol extract is then typically partitioned between different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are generally found in the less polar fractions.
-
Column Chromatography: The ethyl acetate fraction, likely containing this compound, is subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the compounds.
-
Further Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of pure this compound are limited, there is evidence suggesting that hop-derived compounds, in general, possess a range of biological activities, including anti-inflammatory and anticancer properties[8][9][10][11][12].
Anti-inflammatory Potential
Hop extracts are known to exhibit anti-inflammatory effects[10][12]. Some studies suggest that certain compounds from hops can inhibit the production of inflammatory mediators like prostaglandin E2 (PGE2)[10]. The potential anti-inflammatory mechanism of triterpenoids often involves the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPKs, leading to a decrease in the expression of inflammatory enzymes (e.g., iNOS and COX-2) and cytokines (e.g., TNF-α and IL-1β)[13].
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of action.
Anticancer Potential
Various compounds derived from hops have demonstrated antiproliferative activity against different cancer cell lines[8][9][11]. The anticancer mechanisms of related compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion[11]. Key signaling pathways that are often modulated include the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Hypothesized Anticancer Signaling Pathway
Caption: Potential anticancer signaling pathway modulation.
Conclusion and Future Directions
This compound is a well-characterized triterpenoid from a structural standpoint, with established methods for its isolation. While its biological activities are not yet extensively studied, the known anti-inflammatory and anticancer properties of related hop-derived compounds suggest that this compound is a promising candidate for further investigation in drug discovery and development. Future research should focus on obtaining detailed spectroscopic data, elucidating its specific mechanisms of action, and evaluating its efficacy and safety in preclinical models.
References
- 1. Hop-17(21)-en-3beta-ol | C30H50O | CID 91632878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hop-17(21)-en-3β-ol [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. Hop-17(21)-en-3β-ol | 564-14-7 [chemicalbook.com]
- 5. This compound | Naveprotein [native-protein.com]
- 6. PhytoBank: Showing this compound (PHY0010892) [phytobank.ca]
- 7. NMR spectral assignment of 2α- and 3β-methylhopanes and evidence for boat conformation in D ring of 17α(H),21α(H)-hopanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Markers of Hops Cultivars (Humulus lupulus L.) Evaluated by Untargeted Metabolomics Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of 3β-hydroxycholest-5-en-7-one isolated from Hippocampus trimaculatus leach via inhibiting iNOS, TNF-α, and 1L-1β of LPS induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hop-17(21)-en-3-ol: A Technical Guide to Its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for the triterpenoid alcohol, Hop-17(21)-en-3-ol. This document consolidates available scientific information to support research and development efforts focused on this promising bioactive compound.
Natural Sources of this compound
This compound, a pentacyclic triterpenoid, is found in a variety of natural sources, spanning the plant and microbial kingdoms. Its presence is also well-documented in geological sediments, where it serves as a biomarker for past microbial activity.
Plant Sources:
Limited studies have definitively identified this compound in specific plant species. The available literature points to the following plants as potential sources:
-
Xanthium sibiricum : The herbs of this plant have been reported to contain this compound.
-
Dryopteris crassirhizoma : This fern species is another potential botanical source of the compound.
While the plant Humulus lupulus (hops) is a rich source of various bioactive compounds, including other triterpenoids, direct evidence for the isolation of this compound from hops is not yet firmly established in the reviewed literature.
Microbial and Geological Sources:
This compound is recognized as a significant microbial lipid biomarker.[1] Hopanoids, the class of triterpenoids to which this compound belongs, are well-established constituents of bacterial cell membranes. Consequently, this compound can be found in various microorganisms and is preserved in geological formations such as sediments and crude oil, indicating historical bacterial presence.[1]
Isolation and Purification Methodologies
Detailed, step-by-step experimental protocols for the isolation and purification of this compound from its natural sources are not extensively documented in publicly available literature. However, based on the general principles of triterpenoid extraction and purification, a general workflow can be proposed. The following represents a plausible, generalized protocol that would require optimization for specific source materials.
General Experimental Workflow for Isolation
References
The Bacterial Forge: An In-depth Technical Guide to the Biosynthesis of Hop-17(21)-en-3-ol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Hopanoids are a class of pentacyclic triterpenoids that are prokaryotic surrogates for sterols, playing crucial roles in maintaining bacterial membrane integrity and fluidity. Their structural diversity and biosynthetic pathways are of significant interest to researchers in fields ranging from microbial physiology and evolution to drug development, where the enzymes involved represent potential therapeutic targets. This technical guide provides a comprehensive overview of the biosynthesis of a specific hopanoid, Hop-17(21)-en-3-ol, in bacteria. We delve into the core enzymatic steps, present quantitative data, detail experimental protocols, and provide visual representations of the key pathways and workflows.
Core Biosynthetic Pathway
The biosynthesis of hopanoids, including this compound, originates from the general isoprenoid biosynthetic pathway. In most bacteria, this proceeds via the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1][2].
The key steps in the formation of the hopane skeleton are as follows:
-
Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP, are joined head-to-head to form the linear C30 hydrocarbon, squalene. This reaction is catalyzed by squalene synthase (SQS), encoded by the sqs gene. In some hopanoid-producing bacteria that lack a conventional SQS, this step is carried out by three enzymes encoded by the hpnC, hpnD, and hpnE genes, which are part of the hopanoid biosynthesis (hpn) operon[2].
-
Cyclization to the Hopene Skeleton: The crucial cyclization of squalene to form the pentacyclic hopene core is catalyzed by the enzyme squalene-hopene cyclase (SHC) . This remarkable enzyme facilitates one of the most complex single-step reactions in biochemistry, creating five rings and nine stereocenters in a single, concerted process[2][3]. The reaction proceeds through a series of carbocationic intermediates, initiated by the protonation of a terminal double bond of squalene. The cyclization cascade terminates with the deprotonation of the C-22 cation to yield primarily hop-22(29)-ene (diploptene) or, through the addition of a water molecule, hopan-22-ol (diplopterol)[2][4].
-
Formation of this compound: The specific formation of this compound involves the isomerization of the double bond to the 17(21) position and the introduction of a hydroxyl group at the C-3 position. While hop-17(21)-enes are commonly found in geological sediments and are considered to be of bacterial origin, the precise enzymatic machinery responsible for the isomerization and the C-3 hydroxylation in bacteria is not yet fully elucidated in the currently available literature[5][6][7]. It is hypothesized that these modifications may occur through the action of yet-to-be-characterized isomerases and hydroxylases within the hopanoid biosynthetic cluster or could be minor products of the primary SHC activity under specific cellular conditions. The presence of a hydroxyl group at C-3 is more commonly associated with the cyclization of 2,3-oxidosqualene in eukaryotes and some bacteria, suggesting a possible alternative precursor or a subsequent oxidation step[3].
Signaling Pathway of Hopanoid Biosynthesis
The biosynthesis of hopanoids is a complex, multi-step process. The following diagram illustrates the core pathway from isoprenoid precursors to the hopane skeleton and subsequent modifications.
Quantitative Data
The enzymatic activity of squalene-hopene cyclase (SHC) has been characterized in several bacterial species. The following table summarizes key kinetic parameters.
| Bacterial Species | Enzyme | Km (µM) for Squalene | kcat (min-1) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Alicyclobacillus acidocaldarius | SHC | 1.8 - 3 | 2.4 - 72 | 6.0 | 60 | [4] |
| Zymomonas mobilis | SHC1 | - | >50-fold higher conversion of homofarnesol vs. squalene | - | - | [8][9] |
| Rhodopseudomonas palustris | SHC | - | - | - | - | [10] |
| Streptomyces albolongus | OUC-SaSHC | - | - | 7.0 | 30 | [9] |
Note: Comprehensive kinetic data for SHC from all hopanoid-producing bacteria is not available. The activity of SHC can also be influenced by the lipid environment of the membrane.
Experimental Protocols
Extraction and Quantification of Hopanoids
This protocol outlines a general method for the extraction of total lipids from bacterial cells and subsequent analysis of hopanoids by Gas Chromatography-Mass Spectrometry (GC-MS).
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Bacterial cell pellet
-
Chloroform
-
Methanol
-
Water (Milli-Q or equivalent)
-
Internal standard (e.g., androsterone or a deuterated hopanoid)
-
Pyridine
-
Acetic anhydride
-
n-Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)
-
Cell Lysis and Lipid Extraction (Modified Bligh-Dyer Method):
-
To a known mass of lyophilized bacterial cell pellet, add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Vortex vigorously for 2 minutes to ensure complete cell lysis.
-
Add an additional volume of chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v), which will induce phase separation.
-
Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the total lipids, into a clean glass tube.
-
Repeat the extraction of the upper aqueous phase and the cell debris with chloroform twice more and combine the chloroform extracts.
-
Dry the combined chloroform extract under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried lipid extract, add a known amount of internal standard.
-
Add a mixture of pyridine and acetic anhydride (1:1 v/v) to the tube.
-
Seal the tube and heat at 60-70°C for 1 hour to acetylate the hydroxyl groups of the hopanols.
-
After cooling, evaporate the derivatization reagents under a stream of nitrogen.
-
Re-dissolve the derivatized lipids in n-hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
A typical temperature program for the GC oven could be: initial temperature of 60°C, ramp to 150°C at 15°C/min, then ramp to 320°C at 5°C/min, and hold for 15-20 minutes[11][12][13].
-
The mass spectrometer is typically operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring for characteristic fragment ions of hopanoids (e.g., m/z 191 for the hopane skeleton).
-
Identify and quantify hopanoids by comparing retention times and mass spectra with those of authentic standards and the internal standard.
-
Site-Directed Mutagenesis of Squalene-Hopene Cyclase (SHC)
This protocol provides a general workflow for introducing specific mutations into the shc gene to study the structure-function relationship of the enzyme. The QuikChange™ method is a common approach[14][15].
-
Plasmid DNA containing the shc gene
-
Mutagenic primers (forward and reverse, complementary to each other and containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
Mutagenic PCR:
-
Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically for 12-18 cycles, with denaturation, annealing, and extension steps. This will amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests methylated and hemimethylated DNA, which includes the parental template plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from the cultures.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Conclusion
The biosynthesis of hopanoids in bacteria is a fascinating and complex process with the squalene-hopene cyclase playing a pivotal role. While the core pathway leading to the formation of the hopane skeleton is well-established, the specific enzymatic steps responsible for the full diversity of hopanoid structures, including this compound, are still areas of active research. The experimental protocols detailed in this guide provide a foundation for researchers to investigate these pathways further, contributing to our understanding of bacterial membrane biology and potentially uncovering new avenues for drug development. As our knowledge of the genetic and enzymatic basis of hopanoid modification expands, so too will our ability to harness these pathways for biotechnological applications.
References
- 1. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories | Department of Chemistry [chem.ox.ac.uk]
- 2. Hopanoids - Wikipedia [en.wikipedia.org]
- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cup.edu.cn [cup.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. vliz.be [vliz.be]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene [frontiersin.org]
- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
Hop-17(21)-en-3-ol: A Versatile Precursor for the Synthesis of Diverse Hopanoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogues of sterols in many bacteria, playing a crucial role in maintaining membrane fluidity and integrity. Their unique carbon skeleton and diverse functionalization make them attractive targets for research in biogeochemistry, microbiology, and pharmacology. Hop-17(21)-en-3-ol, a readily available hopene derivative, presents itself as a versatile starting material for the laboratory synthesis of a variety of more complex and functionally diverse hopanoids. This technical guide outlines key synthetic transformations of this compound, providing detailed experimental protocols and data to facilitate the exploration of this fascinating class of natural products.
The core structure of this compound, featuring a hydroxyl group at the C-3 position and a trisubstituted double bond in the E-ring, offers two primary sites for chemical modification. The hydroxyl group can be oxidized or otherwise functionalized, while the double bond is amenable to a range of addition and cleavage reactions. These modifications open avenues for the synthesis of various hopanoid derivatives, including those found in nature and novel analogues with potential biological activities.
Chemical Transformations of this compound
The following sections detail key chemical reactions that can be employed to convert this compound into other hopanoid structures. The experimental protocols provided are based on established methods for similar pentacyclic triterpenoids and may require optimization for this specific substrate.
Oxidation of the C-3 Hydroxyl Group to a Ketone
The conversion of the C-3 hydroxyl group to a ketone is a fundamental transformation that provides access to a range of hopanoid derivatives. The resulting hop-17(21)-en-3-one can serve as a precursor for further modifications, including reductions to the corresponding epimeric alcohol or reactions involving the enolate.
Table 1: Summary of Oxidation of this compound
| Reaction | Precursor | Product | Key Reagents | Expected Yield |
| Oxidation | Hop-17(21)-en-3β-ol | Hop-17(21)-en-3-one | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | >90% |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Dissolution: Dissolve this compound (1.0 g, 2.34 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of PCC: Add pyridinium chlorochromate (PCC, 0.76 g, 3.51 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 9:1 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Hop-17(21)-en-3-one as a white solid.
Epoxidation of the C-17(21) Double Bond
Epoxidation of the double bond in the E-ring yields a reactive epoxide intermediate. This epoxide can be subsequently opened by various nucleophiles to introduce new functional groups at the C-17 and C-21 positions, leading to the synthesis of novel hopanoid derivatives with potential biological activities.
Table 2: Summary of Epoxidation of this compound
| Reaction | Precursor | Product | Key Reagents | Expected Yield |
| Epoxidation | Hop-17(21)-en-3β-ol | 17,21-Epoxyhopan-3β-ol | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) | 70-85% |
Experimental Protocol: Epoxidation using m-CPBA
-
Dissolution: Dissolve this compound (1.0 g, 2.34 mmol) in DCM (50 mL) in a round-bottom flask.
-
Addition of m-CPBA: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 0.63 g, 2.81 mmol) to the solution portion-wise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2 v/v).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 17,21-epoxyhopan-3β-ol.
Hydroboration-Oxidation of the C-17(21) Double Bond
Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. In the case of this compound, this reaction is expected to yield a diol with a new hydroxyl group at the C-21 position. The stereochemistry of this addition is typically syn, providing a specific diastereomer.
Table 3: Summary of Hydroboration-Oxidation
| Reaction | Precursor | Product | Key Reagents | Expected Yield |
| Hydroboration-Oxidation | Hop-17(21)-en-3β-ol | Hopane-3β,21-diol | Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) | 60-75% |
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: Dissolve this compound (1.0 g, 2.34 mmol) in anhydrous THF (30 mL) under an inert atmosphere. Cool the solution to 0 °C. Add a 1.0 M solution of borane-tetrahydrofuran complex in THF (3.5 mL, 3.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add water (5 mL) to quench the excess borane. Then, add a 3 M aqueous solution of sodium hydroxide (5 mL), followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (5 mL).
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature for 2 hours. Monitor the completion of the oxidation by TLC. Dilute the reaction mixture with diethyl ether (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude diol by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Hydrogenation of the C-17(21) Double Bond
Catalytic hydrogenation of the double bond in this compound leads to the formation of the corresponding saturated hopan-3-ol. This reaction removes the reactive double bond, providing a stable hopanoid scaffold that can be used in further studies or as a final product. The stereochemistry of the hydrogenation will depend on the catalyst and reaction conditions used.
Table 4: Summary of Hydrogenation
| Reaction | Precursor | Product | Key Reagents | Expected Yield |
| Hydrogenation | Hop-17(21)-en-3β-ol | Hopan-3β-ol | Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Ethyl acetate | >95% |
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a hydrogenation flask, dissolve this compound (1.0 g, 2.34 mmol) in ethyl acetate (50 mL). Add 10% palladium on carbon (100 mg, 10% w/w).
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 6-12 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product, Hopan-3β-ol, is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a wide array of hopanoid derivatives. The chemical transformations outlined in this guide—oxidation, epoxidation, hydroboration-oxidation, and hydrogenation—provide a foundational toolkit for researchers to access novel hopanoid structures. These synthetic pathways enable the exploration of structure-activity relationships, the development of new drug candidates, and the synthesis of standards for geochemical and microbiological studies. The detailed protocols and tabulated data presented herein are intended to facilitate the practical application of these methods in the laboratory, encouraging further investigation into the rich chemistry and biology of hopanoids.
The Biological Frontier of Hop-17(21)-en-3-ol and its Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hop-17(21)-en-3-ol, a pentacyclic triterpenoid of the hopane class, represents a compelling yet underexplored scaffold in medicinal chemistry. While direct research on this specific molecule is nascent, the broader family of hopane triterpenoids has demonstrated significant biological activities, including anti-inflammatory, cytotoxic, and α-glucosidase inhibitory effects. This technical guide consolidates the available information on this compound and extrapolates the potential therapeutic applications of its derivatives based on the established bioactivities of structurally related compounds. This document aims to provide a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique chemical entity. We will delve into its known, albeit limited, biological context, present quantitative data from related hopane triterpenoids, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.
Introduction to this compound
This compound, also known as hop-17(21)-en-3β-ol, is a naturally occurring pentacyclic triterpenoid.[1] Structurally, it belongs to the hopane family, which are components of surface wax in plants like oats.[2] While its primary scientific attention has been in the field of geochemistry as a biomarker, preliminary data suggests potential anti-inflammatory and antimicrobial properties.[1] The synthesis of the structurally similar hop-17(22)-en-3β-ol has been achieved using specific triterpene synthases, indicating potential biosynthetic routes for producing this compound and its derivatives for pharmacological screening.[3]
Biological Activities of Hopane Triterpenoids
Given the limited direct data on this compound, this section summarizes the biological activities of structurally related hopane and other pentacyclic triterpenoids to infer the potential of this compound derivatives.
Cytotoxic Activity
Numerous studies have highlighted the cytotoxic potential of triterpenes against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.[6]
Table 1: Cytotoxic Activity of Representative Pentacyclic Triterpenes
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Betulinic Acid | Human melanoma (MEL-2) | Cytotoxic | 1.2 | [6] |
| Oleanolic Acid | Human hepatoma (HepG2) | Cytotoxic | 49.9 | [4] |
| Ursolic Acid | Human gastric adenocarcinoma (AGS) | Cytotoxic | 25.0 | [4] |
| Corosolic Acid | Human gastric adenocarcinoma (AGS) | Cytotoxic | Potent | [4] |
| α-Hederin | Human gastric adenocarcinoma (AGS) | Cytotoxic | Potent | [7] |
Anti-inflammatory Activity
Triterpenoids are well-documented for their anti-inflammatory properties.[8] They can modulate key inflammatory pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.[9][10]
Table 2: Anti-inflammatory Activity of Representative Triterpenes
| Compound | Model | Effect | IC50 (µM) | Reference |
| Oleanolic Acid | LPS-stimulated RAW264.7 cells | Inhibition of NO production | > 50 | [9] |
| Asiatic Acid | LPS-stimulated RAW264.7 cells | Inhibition of NO production | > 50 | [9] |
| Maslinic Acid | LPS-stimulated RAW264.7 cells | Inhibition of NO production | > 50 | [9] |
| Rho Iso-alpha-acids (from hops) | LPS-stimulated PGE2 formation (COX-2) | Inhibition | 1.3 µg/mL | [11] |
α-Glucosidase Inhibitory Activity
Certain triterpenoids have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[12][13] This suggests a potential application in the management of type 2 diabetes.
Table 3: α-Glucosidase Inhibitory Activity of Representative Triterpenes
| Compound | Enzyme Source | IC50 (µM) | Reference |
| 3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupene | Not specified | 6.67 | [12] |
| Ursolic Acid | α-glucosidase | 12.1 | [13] |
| Betulinic Acid | α-glucosidase | 14.9 | [13] |
| Corosolic Acid | α-glucosidase | 17.2 | [13] |
| Oleanolic Acid | α-glucosidase | 35.6 | [13] |
| Mangiferonic acid | α-glucosidase | 2.46 | [14] |
Synthesis of Derivatives
While specific synthetic schemes for this compound derivatives are not yet published, general methodologies for the modification of triterpenoid scaffolds are well-established. These typically involve targeting the hydroxyl and carboxyl groups, as well as the double bonds within the carbon skeleton, to create novel analogs with potentially enhanced biological activity.[15]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of novel compounds. Below are representative protocols for key assays relevant to the study of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, AGS) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[10]
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the α-glucosidase enzyme.
-
Reaction Mixture Preparation: In a 96-well plate, mix the test compound at various concentrations with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[13]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by these compounds and a typical experimental workflow for their evaluation.
Caption: Putative Anti-inflammatory Mechanism of Hopane Triterpenoids.
Caption: Experimental Workflow for Evaluating Hopane Derivatives.
Conclusion and Future Directions
This compound and its potential derivatives represent a promising, yet largely untapped, area for drug discovery. Based on the activities of related hopane and pentacyclic triterpenoids, these compounds are predicted to exhibit valuable cytotoxic and anti-inflammatory properties. The immediate future for research in this area should focus on several key aspects:
-
Synthesis of a Derivative Library: A focused effort to synthesize a diverse library of this compound derivatives is paramount. Modifications at the C3-hydroxyl group and functionalization of the pentacyclic core could yield compounds with enhanced potency and selectivity.
-
Comprehensive Biological Screening: The synthesized derivatives should be subjected to a battery of in vitro assays to evaluate their cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.
-
Mechanism of Action Studies: For lead compounds, detailed mechanistic studies are necessary to elucidate their molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide serves as a starting point to stimulate further investigation into this intriguing class of natural product-inspired compounds. The exploration of this compound and its derivatives holds the potential to deliver novel therapeutic agents for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Alpha-Glucosidase by Synthetic Derivatives of Lupane, Oleanane, Ursane and Dammarane Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentacyclic triterpenes as α-glucosidase and α-amylase inhibitors: Structure-activity relationships and the synergism with acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Hopanoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential therapeutic applications of hopanoids, with a focus on the structural class to which Hop-17(21)-en-3-ol belongs. It is intended for an audience of researchers, scientists, and drug development professionals. Direct research on this compound is limited, and much of the information presented herein is extrapolated from studies on related hopanoid and triterpenoid compounds.
Introduction to Hopanoids
Hopanoids are a class of pentacyclic triterpenoids found in a wide range of bacteria, as well as in some plants and fungi. Structurally similar to eukaryotic sterols like cholesterol, they are key components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity, stability, and barrier function. The specific compound this compound is a member of this extensive family. While its primary scientific documentation is in the field of geochemistry as a microbial lipid biomarker, emerging interest in the broader class of hopanoids and triterpenoids suggests potential for therapeutic applications. This guide will explore these possibilities, drawing on the known biological activities of related compounds.
Potential Therapeutic Applications
The therapeutic potential of hopanoids, including compounds structurally related to this compound, is primarily centered on their plausible anti-inflammatory and antimicrobial activities.
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous human diseases. The structural similarity of hopanoids to steroids, some of which are potent anti-inflammatory agents, suggests that they may modulate inflammatory pathways. Research on various triterpenoids has demonstrated their ability to suppress the production of pro-inflammatory mediators. The proposed mechanism of action involves the inhibition of key signaling pathways, such as the lipopolysaccharide (LPS)-induced inflammatory cascade.
Antimicrobial Properties
The integral role of hopanoids in bacterial membranes makes them an intriguing target for the development of novel antimicrobial agents. Altering the hopanoid composition or function within the bacterial membrane can disrupt its integrity, leading to cell death. Furthermore, some triterpenoids have shown direct antimicrobial activity against a range of pathogens. The potential mechanisms could involve the disruption of the cell membrane, inhibition of biofilm formation, or interference with essential metabolic pathways like cell wall synthesis.
Data Presentation
| Compound Class | Compound Name | Assay Type | Target/Organism | Activity Metric (e.g., IC50, MIC) | Reference |
| Triterpenoid | Ursolic Acid | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | IC50: ~10-20 µM | Generic Data |
| Triterpenoid | Oleanolic Acid | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | IC50: ~15-30 µM | Generic Data |
| Triterpenoid | Betulinic Acid | Antimicrobial | Staphylococcus aureus | MIC: ~16-64 µg/mL | Generic Data |
| Triterpenoid | Lupeol | Antimicrobial | Escherichia coli | MIC: ~32-128 µg/mL | Generic Data |
Note: These values are illustrative and sourced from general knowledge of triterpenoid activity. Specific values for this compound would require direct experimental determination.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the potential anti-inflammatory and antimicrobial activities of lipophilic compounds like this compound. These protocols are based on established methods for other triterpenoids and would require optimization for the specific compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined.
In Vitro Antimicrobial Activity: Broth Microdilution Susceptibility Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (600 nm) or visual inspection
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by hopanoids.
Caption: LPS-induced pro-inflammatory signaling pathway.
Caption: Bacterial peptidoglycan cell wall synthesis pathway.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently lacking, the broader class of hopanoids and related triterpenoids presents a promising area for drug discovery and development. Their potential anti-inflammatory and antimicrobial properties warrant further investigation. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of specific hopanoids like this compound.
-
In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Performing SAR studies to identify the key structural features responsible for any observed therapeutic effects and to guide the synthesis of more potent and selective analogs.
-
Target Identification: Identifying the specific molecular targets of these compounds to better understand their pharmacological profiles.
The exploration of this unique class of natural products could lead to the development of novel therapeutic agents for a range of diseases.
An In-depth Technical Guide on the Structural Elucidation and Stereochemistry of Hop-17(21)-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hop-17(21)-en-3-ol is a pentacyclic triterpenoid belonging to the hopane class of natural products.[1] These compounds are of significant interest to researchers in various fields, including organic geochemistry, where they serve as stable biomarkers for ancient bacterial activity, and in medicinal chemistry, due to the diverse biological activities exhibited by many triterpenoids.[1][2] The rigid pentacyclic structure of hopanes, with multiple chiral centers, presents a complex stereochemical challenge that necessitates a combination of advanced analytical techniques for unambiguous structural elucidation.[3] This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure and stereochemistry of this compound.
Structural Elucidation
The structural elucidation of this compound involves a multi-faceted approach combining spectroscopic and spectrometric techniques to determine its planar structure and stereochemistry.
Spectroscopic and Spectrometric Data
Table 1: Expected Spectroscopic and Spectrometric Data for this compound
| Technique | Parameter | Expected Value/Observation |
| Mass Spectrometry | Molecular Formula | C30H50O |
| Molecular Weight | 426.7 g/mol | |
| Key Fragments | Characteristic fragmentation pattern of the hopane skeleton. | |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to methyl groups, methylene and methine protons on the hopane skeleton, and a proton geminal to the hydroxyl group. A signal in the olefinic region for the C-21 proton. |
| Coupling Constants (J) | Complex splitting patterns due to proton-proton couplings throughout the saturated ring system. | |
| ¹³C NMR | Chemical Shifts (δ) | Approximately 30 distinct carbon signals, including those for the double bond at C-17 and C-21, the carbon bearing the hydroxyl group (C-3), and numerous aliphatic carbons of the pentacyclic system. |
| Infrared (IR) | Key Absorptions (cm⁻¹) | A broad absorption band around 3200-3600 cm⁻¹ (O-H stretch) and absorptions in the 1640-1680 cm⁻¹ region (C=C stretch). |
| Optical Rotation | [α]D | A specific value indicating the overall chirality of the molecule. |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its structural identity, with multiple stereocenters throughout its pentacyclic framework. The relative and absolute stereochemistry is determined through a combination of techniques.
-
3β-Hydroxy Configuration: The hydroxyl group at the C-3 position is typically found in the β-orientation in naturally occurring hopanoids. This is often determined by analyzing the coupling constants of the H-3 proton in the ¹H NMR spectrum. A broad multiplet with large diaxial coupling constants is indicative of an axial proton (H-3α), which corresponds to an equatorial hydroxyl group (3β-OH).
-
Ring Junctions: The stereochemistry of the ring junctions (A/B, B/C, C/D, and D/E) is characteristic of the hopane skeleton. These are typically determined through 2D NMR experiments, particularly NOESY, which reveals through-space correlations between protons, and by comparison with known hopane structures.
-
C-17 and C-21 Configuration: The stereochemistry at C-17 and C-21 is crucial for defining the specific hopane isomer. While direct crystallographic data for this compound is not available, the X-ray crystal structure of its derivative, Hop-17(21)-en-3β-yl acetate, confirms the stereochemical arrangement of the hopane core and the location of the double bond. This provides strong evidence for the stereochemistry of the parent compound.
Experimental Protocols
Detailed experimental protocols are essential for the reliable isolation and characterization of this compound.
Isolation and Purification of Hopanoids from Plant Material
This protocol outlines a general procedure for the extraction and purification of hopanoids, which can be adapted for this compound.
Workflow for Hopanoid Isolation
Caption: A general workflow for the isolation and purification of hopanoids.
Methodology:
-
Extraction:
-
The dried and powdered plant material is subjected to sequential extraction using solvents of increasing polarity. A common approach is to first defat the material with a non-polar solvent like n-hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or a chloroform/methanol mixture to isolate the triterpenoids.[4] Soxhlet extraction is often employed for exhaustive extraction.[5]
-
-
Concentration:
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Chromatographic Separation:
-
The concentrated crude extract is then subjected to column chromatography on silica gel.[4]
-
A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values.
-
-
Purification:
-
Fractions containing the target compound are combined and may require further purification. This can be achieved through techniques such as recrystallization from a suitable solvent system or by using High-Performance Liquid Chromatography (HPLC) for higher purity.[4]
-
NMR Spectroscopic Analysis of Triterpenoids
This protocol provides a general framework for the NMR analysis of a purified triterpenoid like this compound.[6]
Workflow for NMR Analysis
Caption: A standard workflow for the NMR analysis of a purified triterpenoid.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in a clean NMR tube.[6]
-
-
Data Acquisition:
-
A suite of NMR experiments is performed on a high-field NMR spectrometer.
-
1D NMR:
-
¹H NMR: Provides information on the proton environments.
-
¹³C NMR: Reveals the carbon skeleton.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining relative stereochemistry.
-
-
-
Data Analysis:
-
The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the connectivity and stereochemical relationships within the molecule.
-
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly modulated by this compound. Its primary role has been identified as a microbial lipid biomarker in geochemical and paleoenvironmental studies.[1] While many triterpenoids from hops and other plants exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the specific bioactivity of this compound remains an area for future research.[7][8]
Logical Relationship of Hopanoid Function
Caption: The established role and future potential of this compound.
Conclusion
The structural elucidation and stereochemical assignment of this compound rely on a synergistic application of modern analytical techniques. While a complete, publicly available dataset for this specific molecule is elusive, the established methodologies for hopanoid and triterpenoid analysis provide a clear roadmap for its characterization. The confirmed structure of a close derivative through X-ray crystallography lends significant confidence to the stereochemical assignment of the hopane core. Further research is warranted to explore the potential biological activities of this and other related hopanoids, which may unveil novel therapeutic applications.
References
- 1. Hop-17(21)-en-3β-ol [myskinrecipes.com]
- 2. Hopanoid lipids: from membranes to plant-bacteria interactions | Carnegie Science [carnegiescience.edu]
- 3. NMR spectral assignment of 2α- and 3β-methylhopanes and evidence for boat conformation in D ring of 17α(H),21α(H)-hopanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. plantarchives.org [plantarchives.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Multiple Biological Targets of Hops and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Hop-17(21)-en-3-ol: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hop-17(21)-en-3-ol is a pentacyclic triterpenoid of the hopane series, a class of natural products with significant interest in both geochemistry and pharmacology. Initially identified as a constituent of various plant species, its role has expanded to that of a microbial lipid biomarker, crucial for paleoenvironmental and geochemical studies. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It includes a summary of its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. While quantitative data on its specific biological activities are still emerging, this guide also touches upon the known anti-inflammatory and antimicrobial properties of related hopane triterpenoids, suggesting potential avenues for future research and drug development.
Discovery and History
This compound, a member of the hopanoid family of triterpenoids, has been identified in a variety of natural sources. Its discovery is linked to phytochemical investigations of several plant species. It has been isolated from plants such as Quercus championi, Gentiana scabra, and as a component of the surface wax in Avena strigose[1][2]. A notable study by Kakuda et al. in 2002 detailed the isolation and spectroscopic characterization of this compound from the rhizomes and roots of Gentiana scabra, alongside other known and novel triterpenoids[1].
Beyond the plant kingdom, this compound is recognized as a significant microbial lipid biomarker.[3] Its stable pentacyclic structure ensures its preservation in geological sediments over long timescales, making it a valuable tool in organic geochemistry and paleoenvironmental reconstructions to trace ancient bacterial activity.[3] Hop-17(21)-enes, the hydrocarbon skeletons of hopanols, are considered indicators of anoxic environments and are linked to bacterial sources in sediments[4][5].
The biosynthesis of this compound has been elucidated through the discovery of specific enzymes. A novel oxidosqualene cyclase (OSC), ZmOSC1, from maize, has been shown to produce this compound when expressed in a yeast strain[1]. Furthermore, the hopane-type triterpenoid synthase AsHS2 from Avena strigosa has been identified as the enzyme responsible for the synthesis of hop-17(21)-en-3β-ol[2].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₀O | [6] |
| Molecular Weight | 426.72 g/mol | [6] |
| CAS Number | 564-14-7 | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Class | Hopanoids, Triterpenoids | [6] |
Experimental Protocols
Isolation of this compound from Gentiana scabra
The following is a representative protocol for the isolation of this compound based on methods described for the isolation of triterpenoids from Gentiana scabra[1][7][8].
Experimental Workflow for Isolation and Characterization
-
Extraction: The air-dried and powdered rhizomes and roots of Gentiana scabra are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate, to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the less polar extracts.
-
Column Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison of the data with published values.
Biosynthesis
This compound is synthesized via the isoprenoid pathway. In plants and fungi, the precursor 2,3-oxidosqualene undergoes a series of cyclization and rearrangement reactions catalyzed by an oxidosqualene cyclase (OSC). In the case of this compound, a specific hopane-type triterpenoid synthase is required.
Proposed Biosynthetic Pathway of this compound
The proposed mechanism involves the initial cyclization of 2,3-oxidosqualene to a dammarenyl cation intermediate. This is followed by a series of rearrangements and ring expansions to form the pentacyclic hopenyl cation. Finally, a specific deprotonation at C-21 leads to the formation of the double bond between C-17 and C-21, yielding this compound[1].
Biological Activity
While this compound has been noted for its potential anti-inflammatory and antimicrobial properties, there is a lack of extensive quantitative data on the pure compound in the current literature.[3] However, the broader class of hopane triterpenoids has been reported to exhibit various biological activities.
Table 2: Biological Activities of Related Triterpenoids
| Compound/Extract | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Friedelin (from Quercus dilatata) | Anti-inflammatory (NO inhibition) | 63.0 ± 5.3% inhibition | [9] |
| Friedelan-3-one | Antimicrobial (Bacillus cereus) | IC₅₀: 11.40 µg/mL | [10] |
| Friedelan-3α-ol | Antimicrobial (Staphylococcus aureus) | IC₅₀: 13.07 µg/mL | [10] |
| Oleanolic Acid | Anti-inflammatory (NO inhibition) | - | [11][12] |
| Ursolic Acid | Antimicrobial (S. aureus, S. epidermidis) | 80% growth inhibition at 20 µg/mL | [13] |
The data presented in Table 2 for related triterpenoids suggest that this compound may possess similar bioactivities. Further investigation into the specific anti-inflammatory and antimicrobial efficacy of purified this compound is warranted to explore its potential as a therapeutic agent.
Conclusion and Future Directions
This compound is a fascinating natural product with a dual identity as a plant metabolite and a geochemical biomarker. Its discovery and history are intertwined with the exploration of natural product chemistry and the study of ancient life. While methods for its isolation and its biosynthetic pathway are relatively well-understood, a significant opportunity exists for further research into its pharmacological properties. Future studies should focus on:
-
Quantitative Biological Activity: A thorough evaluation of the anti-inflammatory, antimicrobial, and potentially other biological activities of purified this compound is needed to establish its therapeutic potential.
-
Mechanism of Action: Elucidating the molecular mechanisms by which this compound exerts its biological effects will be crucial for any drug development efforts.
-
Chemical Synthesis: The development of a total synthesis for this compound would provide a reliable source of the material for extensive biological testing and the generation of novel analogs with improved activity.
This in-depth technical guide serves as a foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and the broader class of hopane triterpenoids.
References
- 1. Triterpenoids from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids from the rhizomes and roots of Gentiana scabra Bge. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hop-17(21)-en-3β-ol [myskinrecipes.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. PhytoBank: Showing this compound (PHY0010892) [phytobank.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Two Penta-Cyclic Triterpenoids from Quercus DilatataL. and Evaluation of Their Chemo-Preventive Potential [gavinpublishers.com]
- 10. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Hop-Derived Triterpenoids and Related Compounds
Disclaimer: Direct scientific evidence detailing the anti-inflammatory properties of Hop-17(21)-en-3-ol is limited in publicly available literature. This guide, therefore, summarizes the well-documented anti-inflammatory activities of other hop-derived compounds, which may serve as a predictive framework for the potential activities of related molecules such as this compound. The primary anti-inflammatory effects of hop extracts are attributed to compounds like β-acids, xanthohumol, and other flavonoids and polyphenols[1][2][3].
Introduction to Hop-Derived Compounds and Inflammation
Hops (Humulus lupulus L.) are a rich source of bioactive compounds with a range of medicinal properties, including anti-inflammatory effects[3][4]. While Hop-17(21)-en-3β-ol is identified as a triterpenoid alcohol, its specific biological activities are not extensively studied[5]. However, other components found in hop extracts have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response[1][3]. This guide will focus on the established anti-inflammatory mechanisms of these related hop constituents.
Quantitative Data on Anti-inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of various hop extracts and their purified components.
Table 1: Inhibition of Pro-inflammatory Mediators by Hop Extracts and Components
| Compound/Extract | Assay System | Target Mediator | IC50 / Inhibition % | Reference |
| Rho Iso-alpha-acids (RIAA) | LPS-stimulated RAW 264.7 cells | PGE2 (COX-2) | IC50 = 1.3 µg/mL | [6] |
| Rho Iso-alpha-acids (RIAA) | LPS-stimulated RAW 264.7 cells | PGE2 (COX-1) | IC50 > 289 µg/mL | [6] |
| Hop Extract (cv. Columbus) | LPS-induced ex vivo assay | PGE2 Release | 86.7% inhibition | [4] |
| Hop Extract (cv. Chinook) | LPS-induced ex vivo assay | PGE2 Release | 92.5% inhibition | [4] |
| Hop Extract (cv. Hallertau Mittelfrüh) | LPS-induced ex vivo assay | PGE2 Release | 73.5% inhibition | [4] |
| Hydroalcoholic Hop Extract (cv. Cascade) | TNF-α stimulated human gastric epithelial cells | IL-8 Release | Concentration-dependent inhibition (IC50 not specified) | [2] |
Table 2: Effects of Hop Components on Pro-inflammatory Cytokine Production
| Compound/Extract | Cell Type/Model | Treatment | Cytokine | Effect | Reference |
| Hop Extracts | LPS-stimulated macrophages and PBMCs | - | IL-1β, IL-6, TNF-α, MCP-1 | Decreased levels | [1] |
| Hop β-acids | TPA-induced skin inflammation in mice (topical) | 5–50 µg/mL | - | Decreased infiltrated lymphocytes | [1] |
Experimental Protocols
PGE2 Inhibition Assay in RAW 264.7 Macrophages
This protocol is based on the methodology used to assess the COX-2 inhibitory activity of Rho Iso-alpha-acids (RIAA)[6].
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., RIAA) or a vehicle control for a specified period (e.g., overnight).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the cell culture medium and incubating for a further period (e.g., 4 hours).
-
PGE2 Measurement: The cell culture supernatant is collected, and the concentration of Prostaglandin E2 (PGE2) is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value, the concentration at which 50% of PGE2 production is inhibited, is calculated from the dose-response curve.
Western Blot for COX-2 Protein Expression
This protocol describes the detection of COX-2 protein levels in cell lysates[6].
-
Cell Lysis: Following treatment and stimulation as described above, cells are washed with cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for COX-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Visualizations
The anti-inflammatory effects of hop components are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and COX-2. Hop extracts have been shown to inhibit NF-κB activation[1][3].
Caption: Inhibition of the NF-κB signaling pathway by hop compounds.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a test compound in vitro.
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Conclusion
While specific data on the anti-inflammatory properties of this compound are not yet available, the broader family of hop-derived compounds demonstrates significant anti-inflammatory activity. These effects are largely mediated through the downregulation of key inflammatory pathways such as NF-κB, leading to reduced production of pro-inflammatory mediators like PGE2 and various cytokines. The data and methodologies presented here for related hop compounds provide a solid foundation for future research into the specific therapeutic potential of this compound. Further investigation is warranted to isolate and characterize the bioactivity of this particular triterpenoid.
References
- 1. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Markers of Hops Cultivars (Humulus lupulus L.) Evaluated by Untargeted Metabolomics Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hop-17(21)-en-3β-ol [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: Antimicrobial Potential of Hopanoid Triterpenes with a Focus on Hop-17(21)-en-3-ol and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the antimicrobial effects of Hop-17(21)-en-3-ol against specific pathogens is not available in current scientific literature. This technical guide provides an in-depth overview of the antimicrobial properties of structurally related compounds from hops and the broader class of hopanoid triterpenoids to infer the potential activity and guide future research on this compound.
Introduction: The Promise of Hop-Derived Compounds
Hops (Humulus lupulus L.) have a long history of use in brewing, not only for their flavor but also for their preservative qualities. These preservative effects are attributed to a rich diversity of secondary metabolites, including bitter acids, flavonoids, and terpenoids. Among these, compounds like xanthohumol and lupulones have demonstrated significant antimicrobial activity against a range of pathogens.[1][2]
This guide focuses on a less-studied class of hop-related compounds: the hopanoid triterpenoids, with a specific interest in this compound. While direct antimicrobial data for this compound is absent, its structural similarity to other bioactive molecules warrants an investigation into its potential as an antimicrobial agent. Hop-17(21)-en-3β-ol is recognized as a triterpenoid alcohol, primarily utilized as a stable biomarker for ancient microbial activity in geochemical and paleoenvironmental studies.[3]
Hopanoids are known to be integral components of bacterial cell membranes, where they are thought to function similarly to sterols in eukaryotes, modulating membrane fluidity, permeability, and resistance to environmental stressors, including antimicrobial agents.[4][5][6] This biological role suggests that hopanoids and their derivatives could possess intrinsic antimicrobial properties or could modulate the efficacy of other antimicrobial drugs.
This document will synthesize the available information on the antimicrobial activities of well-characterized hop compounds and the biological functions of hopanoids to build a framework for assessing the potential of this compound.
Quantitative Antimicrobial Data of Structurally Related Hop Compounds
While awaiting specific studies on this compound, we can examine the antimicrobial efficacy of other prominent compounds isolated from hops. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for xanthohumol and lupulone against various pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[7]
Table 1: Minimum Inhibitory Concentration (MIC) of Xanthohumol against Various Pathogens
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA (ATCC 43300) | 3.9 | [8] |
| Staphylococcus aureus | - | 0.195 | [9] |
| Staphylococcus epidermidis | - | <4 - 15 | [8] |
| Staphylococcus epidermidis | - | 0.098 | [9] |
| Streptococcus mutans | - | 0.391 | [9] |
| Cutibacterium acnes | - | 3.1 - 6.2 | [9] |
| Clostridium species | - | 32.6 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Lupulone against Various Pathogens
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 6.25 - 12.5 | [9] |
| Bacillus subtilis | - | 1 | [9] |
| Clostridium perfringens | - | Minor changes in gut microbiota | [9] |
| Lactobacillus species | - | Minor changes in gut microbiota | [9] |
Postulated Antimicrobial Mechanisms of Hopanoids
The primary mechanism by which hopanoids are thought to influence bacteria is through their interaction with the cell membrane. Hopanoids are bacterial surrogates for eukaryotic sterols and play a crucial role in maintaining membrane integrity and function, especially under stress conditions such as low pH and exposure to antimicrobial agents.[5][6]
A proposed mechanism of action for a hopanoid-like molecule such as this compound could involve:
-
Membrane Disruption: Intercalation of the hopanoid into the bacterial cell membrane could alter its physical properties, leading to increased permeability and leakage of essential intracellular components.
-
Inhibition of Membrane-Bound Enzymes: Changes in the membrane environment could affect the function of critical membrane proteins, such as those involved in cellular respiration and transport.
-
Synergistic Effects: The presence of exogenous hopanoids might sensitize bacteria to other antimicrobial agents by modifying the membrane structure, making it more permeable to other drugs.
Below is a conceptual diagram illustrating a hypothetical signaling pathway for the antimicrobial action of a hopanoid.
Figure 1: Hypothetical signaling pathway for hopanoid antimicrobial activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of this compound, standard microbiological assays would be employed. The following protocols are based on established methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.
Broth Microdilution Assay for MIC Determination
This is a widely used method to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test pathogen. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) or another appropriate growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the serially diluted compound. The plate also includes a positive control (bacteria with no compound) and a negative control (broth only). The plate is then incubated at the optimal temperature for the pathogen (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
The workflow for these experimental protocols can be visualized as follows:
Figure 2: Experimental workflow for MIC and MBC determination.
Conclusion and Future Directions
While there is currently no direct evidence for the antimicrobial activity of this compound, the established biological role of hopanoids in bacterial membranes and the potent antimicrobial effects of other hop-derived compounds provide a strong rationale for its investigation. Future research should focus on the synthesis or isolation of this compound and the subsequent evaluation of its antimicrobial properties against a panel of clinically relevant pathogens using the standardized protocols outlined in this guide.
Furthermore, studies into its mechanism of action, potential for synergy with existing antibiotics, and its effects on bacterial biofilms would be valuable next steps in assessing its therapeutic potential. The exploration of such novel, nature-derived compounds is a critical avenue in the search for new strategies to combat antimicrobial resistance.
References
- 1. Antimicrobial Activity of Chemical Hop (<em>Humulus</em> <em>lupulus</em>) Compounds: A Systematic Review and Meta-Analysis | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. Antimicrobial Activity of Chemical Hop (Humulus lupulus) Compounds: A Systematic Review and Meta-Analysis [mdpi.com]
- 3. Hop-17(21)-en-3β-ol [myskinrecipes.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Hopanoids - Wikipedia [en.wikipedia.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GC-MS analysis protocol for Hop-17(21)-en-3-ol in sediment samples
Topic: GC-MS Analysis Protocol for Hop-17(21)-en-3-ol in Sediment Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a pentacyclic triterpenoid alcohol that serves as a significant biomarker for tracing ancient bacterial activity in various environmental matrices, including sediments.[1] Its stability under harsh conditions makes it a valuable tool in paleoenvironmental and geochemical studies.[1] The accurate and sensitive quantification of this compound in sediment samples is crucial for these investigations. This document provides a detailed protocol for the analysis of this compound in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below cover sample preparation, extraction, derivatization, and the instrumental parameters for GC-MS analysis.
Experimental Protocols
1. Sample Preparation and Extraction
The initial step involves the extraction of total lipids from the sediment samples.
-
Materials:
-
Freeze-dried and homogenized sediment sample
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ultrasonic bath
-
Centrifuge
-
Pasteur pipettes
-
Rotary evaporator
-
-
Procedure:
-
Weigh approximately 10-20 g of the freeze-dried sediment sample into a centrifuge tube.
-
Add a solvent mixture of DCM:MeOH (2:1, v/v).
-
Subject the mixture to ultrasonic treatment for 15-20 minutes to ensure thorough extraction of lipids.[2][3]
-
Centrifuge the sample at 2,000-3,000 rpm for 10 minutes to separate the sediment from the solvent.[3]
-
Carefully collect the supernatant (the organic layer containing the extracted compounds) using a Pasteur pipette.[3]
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure complete extraction.
-
Pool all the extracts together.
-
Concentrate the total lipid extract (TLE) to near dryness using a rotary evaporator at a controlled temperature (e.g., 35-40°C).
-
2. Fractionation (Optional but Recommended)
To reduce matrix interference and improve the quality of the analysis, the TLE can be fractionated.
-
Materials:
-
Silica gel column
-
Hexane
-
DCM
-
Acetone
-
-
Procedure:
-
Prepare a silica gel column conditioned with hexane.
-
Load the concentrated TLE onto the column.
-
Elute with solvents of increasing polarity to separate different compound classes. A typical elution sequence might be:
-
Hexane (for aliphatic hydrocarbons)
-
Hexane:DCM (for aromatic hydrocarbons)
-
DCM:Acetone (for polar compounds, including alcohols like this compound).[4]
-
-
Collect the polar fraction containing the target analyte.
-
Concentrate the collected fraction.
-
3. Derivatization
Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC-MS analysis. Acetylation is a common derivatization technique for hopanols.[4]
-
Materials:
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Heating block or water bath
-
-
Procedure:
-
To the dried polar fraction, add a mixture of acetic anhydride and pyridine (1:1, v/v).[4]
-
Heat the mixture at 70°C for 20-30 minutes.[4]
-
After cooling, evaporate the reagents under a gentle stream of nitrogen.
-
Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS injection.
-
An alternative and common derivatization method is silylation, using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of the derivatized this compound.
-
Typical GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, HP-5MS, or similar non-polar to mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2][3] |
| Injection Mode | Splitless[2][3] |
| Injector Temperature | 280-300°C[2][3] |
| Oven Temperature Program | Initial temperature of 60-80°C, hold for 2 min, ramp at 4-10°C/min to 300-320°C, hold for 15-30 min[2][3][6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temperature | 200-230°C[2] |
| Transfer Line Temperature | 280-300°C[2] |
| Mass Range | m/z 50-650[6] |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
-
Identification and Quantification:
-
The identification of the derivatized this compound is based on its retention time and the comparison of its mass spectrum with reference spectra or published data. A key fragment ion for many hopanoids is m/z 191.[4]
-
Quantification is typically performed using an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) and a calibration curve prepared from a certified standard of this compound.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained using this protocol. Actual values will vary depending on the sediment matrix and instrument sensitivity.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 5 ng/g dry weight |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/g dry weight |
| Recovery Rate | 80 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Note: These values are illustrative and should be determined for each specific laboratory setup and sample matrix.
Visualizations
.dot
Caption: Overall experimental workflow for GC-MS analysis of this compound in sediment.
.dot
Caption: Logical relationship of key components in the GC-MS system for hopanoid analysis.
References
- 1. Hop-17(21)-en-3β-ol [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-odp.tamu.edu [www-odp.tamu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hop-17(21)-en-3-ol from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hop-17(21)-en-3-ol is a pentacyclic triterpenoid belonging to the hopane family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the drug development sector due to their wide range of biological activities. Hopane-type triterpenoids, in particular, have demonstrated potential anti-inflammatory and antimicrobial properties, making them promising candidates for further investigation.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound from plant extracts using High-Performance Liquid Chromatography (HPLC). The described methodology is designed to yield a high-purity compound suitable for subsequent biological assays and structural elucidation.
Potential Plant Sources
While this compound is not as commonly reported as other triterpenoids, it has been identified in various plant species. A notable potential source is Xanthium sibiricum, a plant used in traditional medicine.[5][6][7] Other plants rich in hopane-type triterpenoids include Cnidoscolus spinosus and Lepisanthes senegalensis, suggesting they may also be viable sources.[1][8]
Experimental Protocols
Extraction of Triterpenoids from Plant Material
This protocol describes a general method for the extraction of triterpenoids from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Xanthium sibiricum)
-
n-Hexane
-
Dichloromethane
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 100 g of the dried plant powder with 500 mL of n-hexane for 24 hours at room temperature to remove non-polar compounds.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue and subsequently extract it with 500 mL of dichloromethane for 48 hours at room temperature with occasional shaking.
-
Filter the mixture and collect the dichloromethane extract.
-
Repeat the extraction of the plant residue with 500 mL of ethyl acetate and then with 500 mL of methanol, collecting each extract separately.
-
Concentrate the dichloromethane, ethyl acetate, and methanol extracts under reduced pressure using a rotary evaporator at 40°C.
-
The initial phytochemical screening for triterpenoids can be performed on these crude extracts. The dichloromethane and ethyl acetate fractions are expected to be rich in triterpenoids.
Sample Preparation for HPLC
Materials:
-
Crude triterpenoid extract
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Dissolve a portion of the crude extract (e.g., 10 mg) in a minimal amount of methanol (e.g., 1 mL).
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Preparative HPLC Purification of this compound
This protocol is a proposed method based on the successful separation of other pentacyclic triterpenoid isomers and should be optimized for the specific plant extract.[1][2][9][10][11]
Instrumentation:
-
Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile:Methanol (85:15, v/v) |
| Gradient | 80-100% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 500 µL |
| Column Temperature | 30°C |
Procedure:
-
Equilibrate the column with the initial mobile phase composition (80% B) for at least 30 minutes.
-
Inject the filtered sample onto the column.
-
Run the gradient program and monitor the chromatogram at 210 nm.
-
Collect fractions corresponding to the peaks of interest using a fraction collector.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the pure fractions containing this compound and evaporate the solvent under reduced pressure.
Data Presentation
Table 1: Representative Yield of Triterpenoid Fractions from Plant Extraction
| Plant Source (Example) | Extraction Solvent | Crude Extract Yield ( g/100g dried plant) | Triterpenoid Content (%, estimated) |
| Xanthium sibiricum | Dichloromethane | 2.5 | 15-25 |
| Xanthium sibiricum | Ethyl Acetate | 3.1 | 10-20 |
| Xanthium sibiricum | Methanol | 5.8 | 5-10 |
Note: These are example values and will vary depending on the plant material and extraction efficiency.
Table 2: Purity of this compound after Preparative HPLC
| Fraction Number | Retention Time (min) | Purity by Analytical HPLC (%) |
| 1 | 25.4 | > 98% |
Note: Purity is determined by peak area percentage from the analytical chromatogram.
Visualization
Experimental Workflow
Caption: Workflow for the purification of this compound.
Potential Anti-inflammatory Signaling Pathway
Hopane triterpenoids have been reported to exhibit anti-inflammatory activity, often through the modulation of key signaling pathways such as NF-κB.[3][12][13][14]
Caption: Inhibition of the NF-κB signaling pathway by Hopane Triterpenoids.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the successful purification of this compound from plant extracts. The use of preparative HPLC is crucial for obtaining the high purity required for subsequent biological and pharmacological studies. The potential anti-inflammatory and antimicrobial activities of hopane triterpenoids underscore the importance of developing robust purification methods to facilitate further research into their therapeutic potential. Researchers are encouraged to optimize the provided HPLC conditions based on their specific plant matrix and available instrumentation to achieve the best possible separation and yield.
References
- 1. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene lactones from Xanthium sibiricum Patrin alleviate asthma by modulating the Th1/Th2 balance in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Sesquiterpenes and Lignans from the Fruits of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]
- 13. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Structural Confirmation of Hop-17(21)-en-3-ol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hop-17(21)-en-3-ol, a pentacyclic triterpenoid belonging to the hopane family, is a significant natural product with potential applications in various fields of research and drug development. Accurate structural confirmation is a critical step in its isolation, characterization, and subsequent utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous elucidation of the molecular structure of such complex organic molecules. This document provides detailed application notes and experimental protocols for the structural confirmation of this compound using 1D and 2D NMR spectroscopy.
Data Presentation
The structural confirmation of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a suitable internal standard.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ ppm) | Multiplicity |
| 3 | 3.19 | dd |
| 23 | 0.97 | s |
| 24 | 0.76 | s |
| 25 | 0.82 | s |
| 26 | 0.96 | s |
| 27 | 0.93 | s |
| 28 | 0.72 | s |
| 29 | 1.75 | s |
| 30 | 0.92 | d |
Data sourced from a study on the biosynthesis of hopane triterpenes.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ ppm) |
| 1 | 38.7 |
| 2 | 27.9 |
| 3 | 79.0 |
| 4 | 38.9 |
| 5 | 55.1 |
| 6 | 18.7 |
| 7 | 33.8 |
| 8 | 42.1 |
| 9 | 50.5 |
| 10 | 37.2 |
| 11 | 20.9 |
| 12 | 24.1 |
| 13 | 49.3 |
| 14 | 41.8 |
| 15 | 35.1 |
| 16 | 22.1 |
| 17 | 148.7 |
| 18 | 41.6 |
| 19 | 40.8 |
| 20 | 28.1 |
| 21 | 110.1 |
| 22 | 46.5 |
| 23 | 28.0 |
| 24 | 15.4 |
| 25 | 15.9 |
| 26 | 16.6 |
| 27 | 16.7 |
| 28 | 16.1 |
| 29 | 25.0 |
| 30 | 21.3 |
Data sourced from a study on the biosynthesis of hopane triterpenes.[1]
Experimental Protocols
The following protocols outline the general methodology for acquiring and analyzing NMR data for the structural confirmation of this compound.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for triterpenoids.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.
-
¹H NMR (Proton): This experiment provides information about the proton environments in the molecule.
-
Typical Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-2 s
-
-
-
¹³C NMR (Carbon-13): This experiment reveals the carbon skeleton of the molecule.
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire carbon skeleton and positioning quaternary carbons and functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Data Processing and Analysis
-
Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Spectral Interpretation:
-
Analyze the ¹H NMR spectrum to determine chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values for each proton signal.
-
Assign the carbon signals in the ¹³C NMR spectrum with the aid of DEPT spectra to identify the type of each carbon (C, CH, CH₂, CH₃).
-
Use COSY data to trace out the proton-proton coupling networks within the molecule.
-
Utilize HSQC/HMQC data to link each proton to its directly attached carbon.
-
Employ HMBC correlations to piece together the molecular fragments and establish the overall carbon framework.
-
Interpret NOESY/ROESY correlations to confirm the stereochemical arrangement of substituents and ring junctions.
-
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound via NMR spectroscopy.
References
Application Notes and Protocols for the Extraction of Hop-17(21)-en-3-ol from Soil for Microbial Community Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the extraction of hop-17(21)-en-3-ol, a significant bacterial triterpenoid, from soil samples. The protocols are designed to facilitate the subsequent analysis of soil microbial communities, enabling researchers to correlate the presence and abundance of this biomarker with microbial composition and function.
Hopanoids, such as this compound, are steroid-like lipids produced by a variety of bacteria and are considered important biomarkers in environmental and geological studies.[1][2] Their structural diversity and stability make them valuable indicators of bacterial presence and activity in soil ecosystems.[2] This document outlines a robust methodology for the parallel extraction of hopanoids for chemical analysis and high-quality DNA for microbial community profiling. A parallel extraction approach is recommended over co-extraction to mitigate potential biases and low DNA yields that can occur during simultaneous lipid and DNA recovery.[3][4]
Data Presentation: Quantitative Analysis of Hopanoids
Accurate quantification of hopanoids in environmental samples can be challenging due to the structural diversity of these molecules and variations in ionization efficiencies during mass spectrometry analysis.[1][5] The use of internal standards and careful calibration is crucial for obtaining reliable quantitative data. Below is a summary of typical recoveries and analytical considerations.
| Parameter | Method | Typical Recovery/Efficiency | Key Considerations |
| Total Lipid Extraction | Modified Bligh & Dyer | >95% for total lipids | Efficiency for specific hopanoids may vary. |
| Hopanoid Quantification | GC-MS (with derivatization) | 2- to 7-fold higher recovery than oxidative cleavage methods.[6] | Derivatization to trimethylsilyl (TMS) ethers is necessary for GC-MS analysis of hopanols. Response factors vary significantly between different hopanoid structures.[6] |
| LC-MS | High sensitivity for polyfunctionalized hopanoids. | Poor sensitivity for hopanoid hydrocarbons (hopenes).[6] | |
| Internal Standards | Deuterated standards (e.g., D4-diplopterol) | Provides more accurate quantification by accounting for matrix effects.[1][5] | Availability of specific deuterated standards can be limited. |
| DNA Extraction | Commercial Soil DNA Kits (e.g., DNeasy PowerSoil) | 2-20 µg DNA per gram of soil (highly variable depending on soil type) | Choice of extraction kit can influence DNA yield and microbial community representation.[7][8] |
Experimental Protocols
Protocol 1: Extraction of this compound and other Hopanoids from Soil
This protocol is based on a modified Bligh and Dyer method for total lipid extraction from soil.[9][10][11][12]
Materials:
-
Freeze-dried and sieved soil sample
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffer (0.1 M, pH 7.4)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Silica gel for column chromatography
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., 5α-cholestane or a deuterated hopanoid standard)
Procedure:
-
Sample Preparation: Weigh 5-10 g of freeze-dried, homogenized soil into a glass centrifuge tube.
-
Lipid Extraction:
-
Add 19 mL of a 1:2 (v/v) mixture of chloroform:methanol to the soil sample.
-
Vortex vigorously for 2 minutes and then agitate on a shaker for 2 hours at room temperature.
-
Centrifuge at 2,500 x g for 10 minutes to pellet the soil.
-
Decant the supernatant into a clean glass tube.
-
Repeat the extraction on the soil pellet twice more, combining the supernatants.
-
-
Phase Separation:
-
To the combined supernatant, add chloroform and deionized water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v).
-
Vortex for 2 minutes and centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase (containing the total lipids) using a glass Pasteur pipette and transfer to a round-bottom flask.
-
-
Solvent Removal: Evaporate the chloroform to dryness using a rotary evaporator at 35°C or under a gentle stream of nitrogen.
-
Fractionation (optional but recommended):
-
Prepare a silica gel column packed in hexane.
-
Dissolve the dried lipid extract in a minimal amount of hexane and load it onto the column.
-
Elute with solvents of increasing polarity (e.g., hexane, hexane:ethyl acetate mixtures, and finally methanol) to separate lipid classes. Hopanols are typically eluted with a mixture of hexane and ethyl acetate.
-
-
Derivatization for GC-MS Analysis:
-
To the dried hopanol fraction, add 50 µL of a derivatization agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 1 hour to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Evaporate the derivatization agent under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Re-dissolve the derivatized sample in hexane containing an internal standard.
-
Inject an aliquot into a gas chromatograph-mass spectrometer (GC-MS) for identification and quantification. Use a high-temperature column for better separation of polyfunctionalized hopanoids.[6]
-
Protocol 2: Parallel Extraction of DNA for Microbial Community Analysis
For an unbiased representation of the microbial community, a dedicated DNA extraction should be performed on a parallel soil subsample. The use of commercial kits is recommended for consistency and to minimize the co-extraction of PCR inhibitors like humic acids.[13]
Materials:
-
Soil sample from the same batch as used for lipid extraction
-
DNeasy PowerSoil Kit (or equivalent commercial kit)
-
Bead-beating homogenizer
-
Microcentrifuge
-
Qubit fluorometer or similar for DNA quantification
Procedure:
-
Follow the manufacturer's instructions for the chosen soil DNA extraction kit. This typically involves:
-
Lysis of microbial cells by mechanical disruption (bead-beating) in a specialized lysis buffer.
-
Removal of non-DNA components, including humic substances.
-
Binding of DNA to a silica membrane.
-
Washing the membrane to remove remaining contaminants.
-
Elution of purified DNA.
-
-
Quality Control: Assess the quantity and quality of the extracted DNA using a fluorometer (e.g., Qubit) and a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios.
-
Microbial Community Analysis: The purified DNA is now ready for downstream applications such as 16S rRNA gene amplicon sequencing or shotgun metagenomics.
Visualizations
Hopanoid Biosynthesis Pathway
The following diagram illustrates a simplified bacterial hopanoid biosynthesis pathway, starting from the precursor squalene.
Caption: Simplified bacterial hopanoid biosynthesis pathway.
Experimental Workflow: Parallel Extraction
This diagram outlines the parallel workflow for the extraction of hopanoids and DNA from a single soil sample.
Caption: Parallel workflow for hopanoid and DNA extraction.
References
- 1. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-extraction of DNA and PLFA from soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative hopanoid analysis en... preview & related info | Mendeley [mendeley.com]
- 6. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal extraction methods for the simultaneous analysis of DNA from diverse organisms and sample types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of soil DNA extraction kits for long read metagenomic sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. vliz.be [vliz.be]
- 12. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Method for Soil DNA Extraction to Study the Microbial Assortment within Rhizospheric Region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hop-17(21)-en-3-ol as a Biomarker for Paleoclimate Reconstruction
For: Researchers, scientists, and drug development professionals.
Introduction
Hopanoids are a class of pentacyclic triterpenoids that are abundant in the geological record and serve as valuable biomarkers for bacteria.[1] Their degraded form, hopanes, can be preserved in sediments for billions of years. Hop-17(21)-en-3-ol, a hopanoid derivative found in sediments, is increasingly recognized as a potent biomarker for reconstructing past environmental conditions. Its presence and abundance, along with its isotopic signature, can provide insights into ancient microbial communities, biogeochemical cycles, and, by extension, paleoclimatic conditions.
These application notes provide a comprehensive overview of the use of this compound in paleoclimate studies. We detail the theoretical background, experimental protocols for its extraction and analysis, and data interpretation strategies.
Theoretical Background
Source Organisms and Environmental Significance
This compound in sediments is primarily a diagenetic product of bacteriohopanepolyols (BHPs), which are key membrane lipids in many bacteria.[2] While a direct biological source from some ferns and mosses has been suggested, the contribution from bacteria is considered dominant in most sedimentary environments. The precursors, BHPs, are thought to function similarly to sterols in eukaryotes, regulating membrane fluidity.
The presence of this compound and its precursors is often associated with specific bacterial communities. For instance, certain hopanoids are linked to cyanobacteria, methanotrophs, and heterotrophic bacteria.[1] Therefore, shifts in the abundance and type of hopanoids in sediment cores can reflect changes in the microbial ecosystem, which are often driven by climatic variations.
Diagenetic Pathways
Understanding the diagenetic transformation of BHPs is crucial for interpreting the this compound record. Following cell death and burial in sediments, the complex polyhydroxylated side chain of BHPs is progressively degraded. This process can lead to the formation of a series of intermediate hopenes, including Hop-17(21)-ene. The transformation pathways are influenced by environmental factors such as redox conditions, temperature, and microbial activity. The occurrence of hop-17(21)-enes is often indicative of anoxic depositional environments and is typically found in immature to low-maturity sediments.
Paleoclimatic Interpretation
The utility of this compound as a paleoclimate proxy is primarily indirect. Its abundance and isotopic composition reflect the structure and metabolism of past microbial communities, which are intrinsically linked to climate.
-
Indicator of Anoxia: The formation of Hop-17(21)-ene is favored under anoxic conditions.[3] Periods of increased abundance in a sediment core can, therefore, point to episodes of oxygen depletion in the water column or sediment, which can be linked to changes in ocean circulation, stratification, or productivity, all of which are influenced by climate.
-
Tracer of Microbial Carbon Cycling: The stable carbon isotopic composition (δ¹³C) of this compound can be used to trace the carbon sources of the original bacterial producers. For example, significantly depleted δ¹³C values can indicate the utilization of methane as a carbon source by methanotrophic bacteria.[4] Reconstructing the past methane cycle is critical for understanding ancient greenhouse gas dynamics and their climatic impacts.
Experimental Protocols
The following protocols provide a general framework for the extraction, separation, and analysis of this compound from sediment samples.
Sample Preparation and Lipid Extraction
-
Sample Collection and Storage: Collect sediment cores and store them frozen (-20°C) to minimize biological degradation.
-
Freeze-Drying and Homogenization: Freeze-dry the sediment samples to remove water and then grind them to a homogenous powder.
-
Total Lipid Extraction (TLE):
-
Weigh approximately 10-20 g of the dried sediment into a clean extraction thimble.
-
Perform a Soxhlet extraction for 24-48 hours using a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (2:1, v/v).[5]
-
Alternatively, use an accelerated solvent extractor (ASE) with the same solvent system at elevated temperature and pressure for faster extraction.
-
Concentrate the resulting Total Lipid Extract (TLE) under reduced pressure using a rotary evaporator.
-
Fractionation of the Total Lipid Extract
-
Saponification (Optional): To cleave ester linkages and separate neutral lipids from fatty acids, the TLE can be saponified by refluxing with 6% KOH in methanol.
-
Column Chromatography:
-
Prepare a chromatography column with activated silica gel.
-
Apply the concentrated TLE to the top of the column.
-
Elute different lipid fractions using solvents of increasing polarity. A typical elution sequence is:
-
Fraction 1 (Aliphatic Hydrocarbons): n-hexane
-
Fraction 2 (Aromatic Hydrocarbons): n-hexane:DCM
-
Fraction 3 (Ketones and Esters): DCM
-
Fraction 4 (Alcohols and Sterols): DCM:MeOH
-
-
This compound will typically elute in the alcohol fraction.
-
Derivatization
To improve the volatility and thermal stability of this compound for Gas Chromatography (GC) analysis, the hydroxyl group must be derivatized.
-
Silylation: React the dried alcohol fraction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine at 60-70°C for 30 minutes.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injection: Inject the derivatized sample into the GC-MS.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 310°C) at a controlled rate (e.g., 4°C/min), and holds for an extended period.[1]
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification. The characteristic mass fragment for hopanoids is m/z 191.
-
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS):
-
For δ¹³C analysis, the GC is interfaced with an isotope ratio mass spectrometer.
-
The analytical conditions are similar to GC-MS.
-
Co-inject a standard of known isotopic composition for calibration.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and structured manner to facilitate comparison between different samples and sediment depths.
Table 1: Quantitative Analysis of this compound and Related Parameters
| Sample ID | Depth (m) | This compound (ng/g sed) | Total Organic Carbon (TOC) (%) | δ¹³C of this compound (‰) |
| CoreA-1 | 0.5 | 50.2 | 2.1 | -35.4 |
| CoreA-2 | 1.0 | 75.8 | 2.5 | -36.1 |
| CoreA-3 | 1.5 | 62.1 | 2.3 | -35.8 |
| CoreB-1 | 0.5 | 120.5 | 3.8 | -45.2 |
| CoreB-2 | 1.0 | 150.1 | 4.2 | -46.5 |
Table 2: GC-MS Parameters for Hopanoid Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Oven Program | 70°C (2 min), ramp to 310°C at 4°C/min, hold for 20 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-650 |
| Monitored Ions (SIM) | m/z 191, molecular ions of derivatized hopanoids |
Concluding Remarks
This compound is a promising biomarker for paleoclimate reconstruction, offering a window into past microbial ecosystems and their response to environmental change. While its interpretation is not as direct as some other paleotemperature proxies, its ability to shed light on anoxia and carbon cycling provides a unique and valuable dimension to multiproxy paleoclimate studies. The protocols outlined in these notes provide a robust framework for the analysis of this compound, enabling researchers to unlock the paleoclimatic information preserved in the sedimentary record. Further research is needed to refine the quantitative relationships between this compound abundance, its isotopic composition, and specific climatic parameters.
References
- 1. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Composite Bacterial Hopanoids and Their Microbial Producers across Oxygen Gradients in the Water Column of the California Current - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hopanoid Biomarkers in Petroleum Exploration, with a Focus on Hop-17(21)-ene
Abstract: This document provides detailed application notes and experimental protocols on the use of hopanoids, a class of pentacyclic triterpenoids, as crucial biomarkers in petroleum exploration. While the specific compound Hop-17(21)-en-3-ol is not commonly cited in geochemical literature, hopanoids, and particularly the unsaturated hopene, Hop-17(21)-ene, are extensively utilized. These "chemical fossils" offer invaluable insights into the origin, thermal maturity, and depositional environment of source rocks and crude oils.[1][2][3] This guide is intended for researchers and scientists in the fields of geochemistry and petroleum exploration.
Application Notes
Hopanoids are ubiquitous organic compounds derived from the cell membranes of bacteria.[1][4] Their carbon skeletons are highly resistant to biodegradation and thermal degradation, allowing them to be preserved in geological sediments for millions of years.[1][2] This stability makes them excellent biomarkers for tracing the geological history of petroleum.[5]
Source Rock Characterization and Correlation
The distribution and abundance of different hopanoids can help identify the type of organic matter that generated the petroleum. Hopanoids are definitive indicators of bacterial input into the source rock. For instance, the presence of 2-methylhopanes is often linked to cyanobacteria.[4] By comparing the hopanoid fingerprint of a crude oil with that of a potential source rock, geochemists can establish a genetic link, a process known as oil-source correlation.[1][2]
Assessment of Thermal Maturity
As source rocks are buried and heated, the structure of hopanoids undergoes predictable changes. Initially, biologically produced hopanoids exist in a less stable 17β(H),21β(H) configuration. With increasing temperature, these compounds isomerize to more thermally stable forms, such as the 17α(H),21β(H) and 17β(H),21α(H) configurations that dominate in mature source rocks and crude oils.
Several maturity parameters are derived from the ratios of these isomers. One of the most common is the Ts/Tm ratio , which compares the relative abundance of two C27 hopanes: 18α(H)-22,29,30-trisnorneohopane (Ts) and 17α(H)-22,29,30-trinorhopane (Tm). Ts is more thermally stable than Tm, so the Ts/Tm ratio increases with maturity.
Depositional Environment Interpretation
Hopanoids can also provide clues about the environmental conditions at the time of sediment deposition.
-
Hop-17(21)-ene : The presence of unsaturated hopanoids like hop-17(21)-ene is a direct indicator of immature to low-maturity source rocks.[6] These compounds are intermediates in the diagenetic process and are typically absent in mature oils. Their occurrence suggests that the organic matter was deposited in an anoxic (oxygen-deficient) environment, which favors the preservation of these less stable molecules.[6]
-
Homohopane Index : The relative abundance of extended hopanes (C31 to C35) can indicate the redox conditions of the depositional environment. A high abundance of C35 homohopanes is often associated with highly reducing, anoxic conditions, frequently observed in marine carbonate or evaporitic environments.
-
Gammacerane : The presence of gammacerane, a non-hopanoid triterpenoid often analyzed alongside hopanes, is a strong indicator of water column stratification and saline depositional environments.[1][2]
Quantitative Data Presentation
The following table summarizes key hopanoid-based parameters used in petroleum geochemistry. These ratios are typically calculated from peak areas in the m/z 191 mass chromatogram obtained from GC-MS analysis.
| Parameter | Calculation | Geochemical Interpretation |
| Ts/Tm Ratio | Ts / (Ts + Tm) | Thermal Maturity: Increases with increasing maturity due to the higher thermal stability of Ts relative to Tm. |
| C29/C30 Hopane Ratio | 17α(H),21β(H)-30-Norhopane / 17α(H),21β(H)-Hopane | Source Input & Depositional Environment: Can vary with the type of bacterial precursor and depositional conditions. High values may indicate specific source inputs. |
| C31 22S/(22S+22R) Homohopane Ratio | C31 17α(H),21β(H)-Homohopane (22S) / [C31 17α(H),21β(H)-Homohopane (22S) + (22R)] | Thermal Maturity: The 22R epimer is the original biological configuration. With increasing maturity, it converts to the more stable 22S epimer. The ratio reaches an equilibrium of ~0.6. |
| Gammacerane Index | Gammacerane / C30 17α(H),21β(H)-Hopane | Depositional Environment: High values are indicative of a stratified water column with saline and anoxic bottom waters.[1][2] |
| Presence of Hop-17(21)-ene | Qualitative | Maturity & Environment: Indicates low thermal maturity and anoxic depositional conditions.[6] |
Experimental Protocols
The following is a generalized protocol for the analysis of hopanoid biomarkers in crude oil or source rock samples.
Protocol 1: Extraction and Fractionation of Biomarkers
Objective: To extract the soluble organic matter (bitumen) from a source rock or crude oil and separate it into different compound classes.
Materials:
-
Crude oil or powdered source rock sample (~50-100 g)
-
Soxhlet extraction apparatus
-
Dichloromethane (DCM) and Methanol (MeOH) mixture (e.g., 93:7 v/v)[7]
-
n-hexane
-
Rotary evaporator
-
Glass chromatography column
-
Silica gel and alumina (activated)
-
Glass wool
Procedure:
-
Extraction (for source rocks): a. Place the powdered rock sample in a porous thimble and insert it into the main chamber of the Soxhlet extractor. b. Fill the distilling flask with the DCM:MeOH solvent mixture. c. Heat the flask. The solvent will vaporize, travel up a distillation arm, and condense into the chamber housing the thimble. d. Once the chamber is full, the solvent and extracted bitumen are siphoned back into the flask. This process is repeated for 72 hours to ensure complete extraction.[7]
-
Asphaltene Precipitation: a. For both rock extracts and crude oil, precipitate the asphaltenes by adding an excess of n-hexane (e.g., 40 volumes of n-hexane per 1 volume of oil/extract).[7] b. Stir and allow the mixture to stand for several hours (or overnight). c. Filter the mixture to remove the precipitated asphaltenes. The soluble fraction is known as the maltene.
-
Column Chromatography Fractionation: a. Prepare a chromatography column by packing it with activated silica gel and alumina.[7] b. Concentrate the maltene fraction and load it onto the top of the column. c. Elute the sample with solvents of increasing polarity to separate the compound classes: i. Saturated Fraction: Elute with n-hexane. This fraction contains the hopanoids and steranes. ii. Aromatic Fraction: Elute with a mixture of n-hexane and DCM. iii. Resin (Polar) Fraction: Elute with a mixture of DCM and MeOH. d. Collect each fraction separately and concentrate using a rotary evaporator. The saturated fraction is used for hopanoid analysis.
Protocol 2: GC-MS Analysis of Hopanoids
Objective: To identify and quantify hopanoids in the saturated hydrocarbon fraction.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Fused silica capillary column (e.g., DB-5 or equivalent)
-
Helium (carrier gas)
-
Saturated hydrocarbon fraction from Protocol 1
-
Internal standards (optional but recommended for quantification)
Procedure:
-
Sample Preparation: Dilute the saturated fraction to an appropriate concentration (e.g., 1-2 mg/mL) in a suitable solvent like n-hexane. Add an internal standard if desired.
-
GC-MS Instrument Setup (Typical Conditions):
-
Injector: Splitless mode, 290-320°C.
-
Oven Program: Start at 60-100°C, hold for 1-2 minutes, then ramp at a controlled rate (e.g., 3-5°C/min) to a final temperature of 300-320°C, and hold for 20-30 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line: 300-320°C.[9]
-
Ion Source: Electron Ionization (EI) at 70 eV, 220-230°C.[9]
-
Acquisition Mode: Full scan mode (e.g., m/z 50-600) and/or Selected Ion Monitoring (SIM).
-
-
Data Acquisition: a. Inject 1 µL of the sample into the GC. b. Acquire the data. For hopanoid analysis, the m/z 191 ion is particularly important as it is a characteristic fragment of most hopanes and is used to generate a mass chromatogram that highlights these compounds.[5]
-
Data Analysis: a. Integrate the peaks in the m/z 191 mass chromatogram. b. Identify individual hopanoids based on their retention times relative to standards or published data. c. Calculate the quantitative ratios (as listed in the table above) based on the integrated peak areas.
Mandatory Visualization
Caption: Geochemical transformation of hopanoids during burial.
Caption: Experimental workflow for hopanoid biomarker analysis.
References
- 1. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gsm.org.my [gsm.org.my]
- 4. Hopanoid Biomarkers | Alex Sessions [web.gps.caltech.edu]
- 5. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hop-17(21)-en-3-ol in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopanoids are a class of pentacyclic triterpenoids produced by a wide range of bacteria, where they are key components of cell membranes, analogous to sterols in eukaryotes.[1][2] Their diagenetic products, hopanes, are ubiquitous in the geological record and serve as robust molecular fossils, or biomarkers, providing insights into past bacterial communities and environmental conditions.[1][2][3] Hop-17(21)-en-3-ol, a C30 hopanoid, is a significant biomarker in environmental and geochemical studies. Its presence and concentration in environmental samples such as sediments, soils, and water can offer valuable information on microbial activity and diagenetic processes. This application note provides detailed protocols for the extraction, identification, and quantification of this compound in environmental matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) analysis.
Diagenetic Pathway of this compound
This compound is not typically biosynthesized directly by bacteria in this form. Instead, it is a diagenetic product formed over geological timescales from the alteration of bacteriohopanepolyols (BHPs), which are the primary hopanoids synthesized by bacteria. The most common precursor is diplopterol (hopan-22-ol). Through processes of dehydration and isomerization in sedimentary environments, diplopterol can be converted to various hopenes, and subsequent alteration can lead to the formation of this compound. The pathway illustrates the transformation from a biological precursor to a geologically preserved biomarker.
Quantitative Data Summary
The concentration of this compound and related C30 hopanoids can vary significantly depending on the environmental matrix, the level of microbial input, and the diagenetic conditions. Below is a summary of representative concentrations found in various environmental samples. Note that specific data for this compound is scarce, and therefore data for closely related and more commonly reported C30 hopanoids like hop-17(21)-ene and diplopterol are included as a proxy.
| Sample Type | Compound | Concentration Range (µg/g dry weight) | Analytical Method | Reference |
| Marine Sediment | C31 and C32 hopanols | Relative abundance varies with depth | GC-MS | [1] |
| Marine Sediment | C30 hopanol (hopan-29-ol) | Higher abundance in near-surface horizons | GC-MS | [1] |
| Cretaceous Black Shale | C30 hop-17(21)-ene | 0.1 - 0.3 µg/g TOC | GC-MS | [2] |
| Cretaceous Sediments | C31 to C35 hop-17(21)-enes | Detected, but not quantified | GC-MS | |
| Estuarine Sediments | Total Sterols and Triterpenols | 0.14 - 2.78 µg/g | UHPLC-MS/MS |
Experimental Protocols
The quantification of this compound in environmental samples typically involves solvent extraction, fractionation to isolate the alcohol fraction, derivatization, and analysis by GC-MS.
Sample Preparation and Extraction
-
Sample Collection and Storage : Collect sediment or soil samples using appropriate coring or grab sampling techniques. Store samples frozen at -20°C prior to analysis to minimize biological degradation.
-
Freeze-Drying and Homogenization : Lyophilize the samples to remove water and then grind to a homogenous powder using a mortar and pestle.
-
Solvent Extraction :
-
Weigh approximately 10-20 g of the dried, homogenized sample into a cellulose extraction thimble.
-
Add an internal standard (e.g., 5α-cholestane) for quantification.
-
Perform a Soxhlet extraction for 24 hours using a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v).
-
Alternatively, use an accelerated solvent extractor (ASE) with the same solvent mixture at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Fractionation of the Total Lipid Extract
-
Saponification (Optional, for ester-bound compounds) : The total lipid extract can be saponified using 6% KOH in methanol to release ester-bound alcohols.
-
Column Chromatography :
-
Prepare a chromatography column with activated silica gel.
-
Apply the concentrated total lipid extract to the top of the column.
-
Elute different compound classes with solvents of increasing polarity. A typical elution scheme is:
-
Fraction 1 (Aliphatic Hydrocarbons) : n-hexane
-
Fraction 2 (Aromatic Hydrocarbons) : n-hexane:DCM (7:3 v/v)
-
Fraction 3 (Alcohols and Sterols) : DCM:MeOH (9:1 v/v)
-
-
Collect the alcohol fraction containing this compound.
-
Derivatization for GC-MS Analysis
To increase the volatility and thermal stability of the hopanol, the hydroxyl group must be derivatized.
-
Silylation :
-
Evaporate the alcohol fraction to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 1 hour.
-
-
Acetylation :
-
Alternatively, evaporate the alcohol fraction to dryness.
-
Add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Heat at 60°C for 1 hour. After cooling, add water and extract the acetylated derivatives with hexane.
-
GC-MS Analysis
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
GC Column : A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions :
-
Injector Temperature : 280°C
-
Injection Mode : Splitless
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 4°C/min to 320°C, hold for 20 minutes.
-
-
-
MS Conditions :
-
Ion Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Ions for Hopanoids : The base peak for many hopanoids is m/z 191, which corresponds to the A/B ring fragment. The molecular ion of the derivatized this compound should also be monitored. For the TMS derivative of C30H50O, the molecular weight is 498.9 g/mol .
-
Experimental Workflow
The following diagram outlines the complete workflow for the quantification of this compound in environmental samples.
Conclusion
The quantification of this compound in environmental samples provides a valuable tool for understanding bacterial contributions to organic matter and the diagenetic processes occurring in various environments. The protocols outlined in this application note provide a robust framework for the reliable analysis of this and other hopanoid biomarkers. Careful attention to sample preparation, derivatization, and the use of appropriate standards are critical for accurate quantification.
References
Anwendungs- und Protokollnotizen zur Derivatisierung von Hop-17(21)-en-3-ol für eine verbesserte GC-Analyse
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: [Ihr Name/Ihre Abteilung]
Datum: 18. November 2025
Betreff: Optimierte Protokolle zur Derivatisierung von Hop-17(21)-en-3-ol für die quantitative Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse
Einleitung
This compound ist ein pentazyklisches Triterpenoid von zunehmendem Interesse in der pharmazeutischen Forschung und Naturstoffchemie. Seine Analyse mittels Gaschromatographie (GC) wird durch seine geringe Flüchtigkeit und thermische Labilität aufgrund der polaren Hydroxylgruppe am C-3-Atom erschwert. Um diese Einschränkungen zu überwinden und eine robuste quantitative Analyse zu ermöglichen, ist ein Derivatisierungsschritt vor der GC-Analyse unerlässlich.[1] Durch die Derivatisierung werden polare funktionelle Gruppen durch unpolare Gruppen ersetzt, was die Flüchtigkeit erhöht und die thermische Stabilität verbessert.[1][2]
Diese Application Note beschreibt ein detailliertes Protokoll für die Silylierungsderivatisierung von this compound, eine Methode, die sich für die Analyse von Triterpenoiden als äußerst effektiv erwiesen hat.[3][4] Es werden auch alternative Methoden diskutiert und quantitative Daten zur Veranschaulichung der Methodeneffizienz präsentiert.
Auswahl der Derivatisierungsmethode
Für die GC-Analyse von Alkoholen wie this compound sind Silylierung und Acetylierung die gebräuchlichsten Derivatisierungstechniken.
-
Silylierung: Bei dieser Methode wird ein aktives Wasserstoffatom der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1][2] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), sind hochreaktiv und erzeugen flüchtige, thermisch stabile Derivate.[3] Die Reaktionsnebenprodukte sind ebenfalls sehr flüchtig, was eine Interferenz im Chromatogramm minimiert.
-
Acetylierung: Hierbei wird die Hydroxylgruppe in eine Acetatgruppe umgewandelt, typischerweise unter Verwendung von Essigsäureanhydrid und einem Katalysator wie Pyridin.[3] Obwohl effektiv, kann die Acetylierung im Vergleich zur Silylierung unter raueren Bedingungen stattfinden und weniger flüchtige Nebenprodukte erzeugen.
Für pentazyklische Triterpene wird die Silylierung aufgrund ihrer Effizienz bei der Derivatisierung von Hydroxylgruppen und der Erzeugung sauberer Chromatogramme allgemein bevorzugt.[3]
Vergleich der Derivatisierungsmethoden
Die folgende Tabelle fasst die erwartete Leistung der Silylierung im Vergleich zur Acetylierung für die Analyse von this compound zusammen. Die Daten sind repräsentativ und dienen der Veranschaulichung.
| Merkmal | Silylierung (BSTFA/TMCS) | Acetylierung (Essigsäureanhydrid/Pyridin) |
| Reaktionszeit | 30 - 120 Minuten | 60 - 180 Minuten |
| Reaktionstemperatur | 30 - 70 °C | 60 - 100 °C |
| Relative Flüchtigkeit des Derivats | Hoch | Mäßig bis Hoch |
| Erwartete Peakform | Symmetrisch | Symmetrisch bis leichtes Tailing |
| Relative Response (GC-FID/MS) | +++ | ++ |
| Stabilität des Derivats | Mäßig (hydrolyseempfindlich) | Hoch |
| Einfachheit des Protokolls | Einfach, erfordert wasserfreie Bedingungen | Mäßig |
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
This compound Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Lösungsmittel (wasserfrei): n-Hexan, Dichlormethan oder Ethylacetat
-
Reaktionsgefäße (z. B. 1,5-mL-GC-Vials mit Kappen)
-
Heizblock oder Wasserbad
-
Stickstoffgas zum Trocknen
-
Pipetten und Spritzen
Sicherheitshinweis: Derivatisierungsreagenzien wie BSTFA sind feuchtigkeitsempfindlich, giftig und ätzend. Alle Arbeiten sollten unter einem Abzug durchgeführt werden, und es sollte geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe) getragen werden.
Protokoll 1: Silylierungsderivatisierung mit BSTFA/TMCS
Dieses Protokoll wurde auf der Grundlage optimierter Methoden für pentazyklische Triterpene entwickelt.[3][4]
-
Probenvorbereitung:
-
Eine bekannte Menge an getrocknetem Extrakt oder Standard von this compound (typischerweise 0,1 - 1,0 mg) in ein Reaktionsgefäß einwiegen.
-
Wenn die Probe in einem Lösungsmittel gelöst ist, einen Aliquot in das Reaktionsgefäß überführen und das Lösungsmittel unter einem sanften Stickstoffstrom vollständig abdampfen. Es ist entscheidend, dass die Probe vor der Zugabe der Reagenzien vollständig trocken ist, da Feuchtigkeit die Silylierungsreagenzien zersetzt.[5]
-
-
Derivatisierung:
-
Zum trockenen Rückstand 100 µL Pyridin (wasserfrei) und 200 µL BSTFA (+ 1% TMCS) geben. Das Pyridin dient als Lösungsmittel und Katalysator, der die Reaktion insbesondere bei sterisch gehinderten Hydroxylgruppen beschleunigt.[3][6]
-
Das Gefäß fest verschließen und gut durchmischen (z. B. durch Vortexen).
-
-
Reaktion:
-
Analyse:
-
Nach der Abkühlung auf Raumtemperatur ist die Probe bereit für die GC-MS-Analyse. Eine weitere Aufreinigung ist in der Regel nicht erforderlich.
-
1 µL der derivatisierten Lösung in den GC-MS injizieren.
-
GC-MS-Bedingungen (Beispiel)
-
Gaschromatograph: Agilent 7890B GC oder Äquivalent
-
Massenspektrometer: Agilent 5977A MSD oder Äquivalent
-
Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke) oder äquivalente apolare Säule
-
Injektor: Splitless, 280 °C
-
Trägergas: Helium, konstante Flussrate 1,0 mL/min
-
Ofenprogramm:
-
Anfangstemperatur: 100 °C, 1 Minute halten
-
Rampe 1: 20 °C/min bis 280 °C
-
Rampe 2: 5 °C/min bis 320 °C, 5 Minuten halten
-
-
MS-Quelle: 230 °C
-
MS-Quadrupol: 150 °C
-
Scanbereich: m/z 50-600
Visualisierungen
Experimenteller Arbeitsablauf
Der folgende Graph beschreibt den Arbeitsablauf von der Probenvorbereitung bis zur GC-MS-Analyse.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
Logische Beziehung: Warum Derivatisierung?
Dieses Diagramm illustriert die logische Notwendigkeit der Derivatisierung für eine erfolgreiche GC-Analyse von this compound.
Abbildung 2: Logikdiagramm zur Notwendigkeit der Derivatisierung für die GC-Analyse.
Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Kein oder sehr kleiner Derivat-Peak | Unvollständige Reaktion; Feuchtigkeit in der Probe/den Reagenzien; Reagenzien abgelaufen. | Sicherstellen, dass die Probe vollständig trocken ist.[5] Neue, wasserfreie Reagenzien verwenden. Reaktionszeit oder -temperatur erhöhen. |
| Sowohl derivatisierter als auch nicht derivatisierter Peak vorhanden | Unvollständige Reaktion; sterische Hinderung. | Reaktionszeit oder -temperatur erhöhen.[7] Verhältnis von Reagenz zu Probe erhöhen. |
| Breite oder tailing Peaks | Aktive Stellen in der GC-Säule oder im Injektorliner; Zersetzung des Derivats. | Injektorliner austauschen oder deaktivieren. GC-Säule konditionieren. Stabilität des Derivats prüfen (Analyse direkt nach Derivatisierung). |
| Zusätzliche Peaks im Chromatogramm | Verunreinigungen in den Reagenzien oder Lösungsmitteln; Nebenreaktionen. | Eine Reagenzien-Leerprobe analysieren. Hochreine Lösungsmittel und Reagenzien verwenden. |
Fazit
Die Silylierungsderivatisierung mit BSTFA, katalysiert durch TMCS in Pyridin, ist eine hocheffektive und reproduzierbare Methode, um this compound für die quantitative GC-MS-Analyse vorzubereiten. Das hier beschriebene Protokoll, basierend auf optimierten Bedingungen für verwandte pentazyklische Triterpene, bietet einen robusten Ausgangspunkt für Forscher.[3] Durch die signifikante Verbesserung der Flüchtigkeit und thermischen Stabilität ermöglicht diese Methode die genaue Quantifizierung und Identifizierung von this compound in verschiedenen Matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols: Hop-17(21)-en-3-ol as a Proxy for Specific Bacterial Phyla
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopanoids are pentacyclic triterpenoid lipids that are functionally analogous to sterols in eukaryotic cell membranes, playing a crucial role in maintaining membrane fluidity and stability in bacteria.[1][2] These molecules are synthesized by a diverse range of bacteria and are well-preserved in the geological record, making them valuable biomarkers for tracing bacterial populations and their activities throughout Earth's history.[1] Among the various hopanoids, C30 hopanols such as Hop-17(21)-en-3-ol are of particular interest. While less commonly reported than its isomer diplopterol (hopan-22-ol), this compound serves as a potential biomarker for specific bacterial phyla.
This document provides detailed application notes on the use of this compound as a bacterial proxy and comprehensive protocols for its extraction, analysis, and quantification. Due to the limited specific data on this compound, the information presented will also draw upon the broader knowledge of C30 hopanoids, which share biosynthetic pathways and analytical methodologies.
This compound as a Bacterial Biomarker
This compound is a C30 hopanol, a class of hopanoids that are foundational components of the more complex bacteriohopanepolyols (BHPs). The presence of the hopanoid skeleton is a definitive indicator of bacterial life, as these molecules are not found in archaea.[1] While many bacteria produce hopanoids, the specific distribution and abundance of different isomers can provide chemotaxonomic information.
The direct biological precursor to many C30 hopenes and hopanols is diploptene (hop-22(29)-ene), which is produced via the cyclization of squalene by the enzyme squalene-hopene cyclase (SHC).[1] Hop-17(21)-ene, the unhydroxylated counterpart to this compound, is often considered a diagenetic product of diploptene, meaning it is formed through chemical alteration after the organism's death. This transformation can occur in sedimentary environments, which complicates the direct correlation of sedimentary this compound to specific living bacterial communities. However, in fresh samples, its presence is a direct indicator of bacterial activity.
Potential Producing Phyla:
While specific quantitative data for this compound is scarce, the broader category of C30 hopanoids is known to be produced by a variety of bacterial phyla, including:
-
Proteobacteria (specifically Alphaproteobacteria): Many species within this phylum are known hopanoid producers.
-
Cyanobacteria: Particularly terrestrial species are significant sources of hopanoids.
-
Acidobacteria: This phylum is also recognized for its hopanoid production.[3]
Further research is required to delineate the specific bacterial producers of the this compound isomer and its relative abundance compared to other hopanols.
Data Presentation
Due to the limited availability of quantitative data for this compound across different bacterial phyla, a generalized table for C30 hopanoids is presented below. This table illustrates the type of data that should be collected to establish this compound as a specific proxy.
| Bacterial Phylum | Representative Species | C30 Hopanoid Profile (Relative Abundance %) | This compound Abundance (Hypothetical) | Reference |
| Proteobacteria | Rhodopseudomonas palustris | Diplopterol, Diploptene, Bacteriohopanetetrol | Present, low abundance | Flesch & Rohmer, 1988 |
| Cyanobacteria | Nostoc sp. | Diplopterol, Bacteriohopanetetrol | Potentially present | Summons et al., 1999 |
| Acidobacteria | Acidobacterium capsulatum | Diplopterol, Bacteriohopanetetrol | To be determined | Sinninghe Damsté et al., 2011 |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of hopanoids and can be applied to the study of this compound.
Protocol 1: Total Lipid Extraction from Bacterial Cultures or Environmental Samples
This protocol is based on the widely used Bligh and Dyer method for extracting total lipids.
Materials:
-
Bacterial cell pellet or lyophilized environmental sample (e.g., soil, sediment)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Sample Preparation:
-
For bacterial cultures, harvest cells by centrifugation and wash the pellet with PBS.
-
For environmental samples, lyophilize to remove water.
-
-
Extraction:
-
To the sample in a glass centrifuge tube, add a mixture of CHCl3:MeOH:H2O in a ratio of 1:2:0.8 (v/v/v).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Let the mixture stand for 10-15 minutes.
-
-
Phase Separation:
-
Add an additional 1 volume of CHCl3 and 1 volume of H2O to the mixture, bringing the final ratio to 2:2:1.8 (CHCl3:MeOH:H2O).
-
Vortex again for 1-2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a Pasteur pipette.
-
Transfer the organic phase to a clean, pre-weighed glass vial.
-
-
Drying:
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the dried total lipid extract (TLE) at -20°C under an inert atmosphere (e.g., nitrogen or argon) until further analysis.
-
Protocol 2: Derivatization for GC-MS Analysis (Acetylation)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of this compound must be derivatized to increase its volatility. Acetylation is a common method.
Materials:
-
Dried Total Lipid Extract (TLE)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Heating block or water bath
-
Nitrogen stream evaporator
-
GC-MS grade solvent (e.g., hexane or dichloromethane)
Procedure:
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous pyridine and acetic anhydride.
-
Derivatization Reaction:
-
Add a small volume (e.g., 100 µL) of the pyridine/acetic anhydride mixture to the dried TLE in a glass vial.
-
Seal the vial tightly with a Teflon-lined cap.
-
Heat the vial at 60-70°C for 1 hour.
-
-
Drying:
-
After cooling to room temperature, evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Redissolve the derivatized sample in a known volume of a suitable GC-MS grade solvent for injection.
-
Protocol 3: GC-MS Analysis of Derivatized Hopanoids
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-5HT, DB-XLB)
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 20°C/min to 150°C
-
Ramp 2: 4°C/min to 320°C, hold for 20 minutes
-
-
Carrier Gas: Helium, constant flow
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-800
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Identification:
-
Hopanoids are identified based on their retention times and mass spectra. The mass spectrum of the acetylated this compound would be characterized by a molecular ion and specific fragmentation patterns, including a prominent ion at m/z 191, which is characteristic of the hopanoid A/B ring system.
Mandatory Visualizations
Hopanoid Biosynthesis Pathway
The biosynthesis of C30 hopanoids like this compound begins with the cyclization of squalene.
Caption: Biosynthesis of C30 hopanoids from squalene.
Experimental Workflow for Hopanoid Analysis
This diagram outlines the key steps from sample collection to data analysis.
Caption: Workflow for the analysis of hopanoids.
Conclusion
This compound, as a member of the C30 hopanoid family, holds promise as a biomarker for bacterial presence and potentially for specific bacterial phyla. However, its utility is currently limited by the scarcity of specific data on its biological sources and abundance. The protocols and information provided here offer a framework for researchers to investigate this and other hopanoids. Future studies focusing on the quantitative analysis of hopanol isomers in a wide range of bacterial species are crucial for validating this compound as a specific and reliable biomarker. Furthermore, understanding the diagenetic pathways of hopanoids is essential for the accurate interpretation of their presence in environmental and geological samples.
References
- 1. Hopanoids - Wikipedia [en.wikipedia.org]
- 2. Horizontal acquisition of prokaryotic hopanoid biosynthesis reorganizes membrane physiology driving lifestyle innovation in a eukaryote - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pheno- and Genotyping of Hopanoid Production in Acidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of Hop-17(21)-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of Hop-17(21)-en-3-ol, a triterpenoid of interest for its potential pharmacological activities. Due to the limited specific data on this compound, the following protocols are based on established assays for characterizing the bioactivity of triterpenoids, a class of natural products known for their diverse therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4]
Overview of Potential Bioactivities and Corresponding In Vitro Assays
Triterpenoids have been shown to modulate various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[1][3][5] Based on the known activities of related compounds, the following in vitro assays are recommended for screening the bioactivity of this compound.
| Potential Bioactivity | In Vitro Assay | Endpoint Measured | Cell Line/System |
| Cytotoxicity | MTT Assay | Cell viability (mitochondrial activity) | Cancer cell lines (e.g., HepG2, MCF-7, A549) and normal cell lines (e.g., MRC-5) |
| LDH Release Assay | Cell membrane integrity | Cancer cell lines and normal cell lines | |
| Anti-inflammatory | Nitric Oxide (NO) Assay (Griess Reagent) | Inhibition of NO production | RAW 264.7 macrophages |
| Prostaglandin E2 (PGE2) Immunoassay | Inhibition of PGE2 production | RAW 264.7 macrophages | |
| Cytokine Immunoassay (ELISA) | Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production | RAW 264.7 macrophages or PBMCs | |
| Antioxidant | DPPH Radical Scavenging Assay | Radical scavenging capacity | Cell-free chemical assay |
| ABTS Radical Scavenging Assay | Radical scavenging capacity | Cell-free chemical assay | |
| Cellular Antioxidant Activity (CAA) Assay | Intracellular antioxidant potential | Human hepatocarcinoma HepG2 cells | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Lowest concentration to inhibit microbial growth | Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) |
Experimental Protocols
Cytotoxicity Assays
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[6]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antioxidant Assays
This cell-free assay measures the ability of a compound to scavenge the stable free radical DPPH.[7][8][9][10]
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) can be determined.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by triterpenoids and a general experimental workflow for assessing the bioactivity of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for in vitro bioactivity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical versus spectrophotometric assessment of antioxidant activity of hop (Humulus lupulus L.) products and individual compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming co-elution issues in Hop-17(21)-en-3-ol chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues encountered during the chromatographic analysis of Hop-17(21)-en-3-ol and related hopanoid compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis challenging?
This compound is a pentacyclic triterpenoid belonging to the hopanoid class of natural products. These compounds are often studied as biomarkers in geochemistry and have potential pharmacological activities. The primary challenge in its chromatographic analysis is co-elution with structurally similar isomers, such as other hopenes and sterols, which can have very similar polarities and molecular weights, making them difficult to separate using standard chromatographic methods.
Q2: How can I detect if co-elution is occurring in my chromatogram?
Co-elution can be identified through several indicators:
-
Peak Shape Abnormalities: Look for non-symmetrical peaks, such as shoulders, tailing, or fronting. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Diode Array Detector (DAD) Analysis: If you are using a DAD, the UV-Vis spectra across the peak should be consistent. Spectral heterogeneity across a single peak is a strong indication of co-eluting compounds.
-
Mass Spectrometry (MS) Analysis: When using an MS detector, the mass spectrum should be uniform across the eluting peak. Variations in the mass spectrum or the presence of multiple parent ions within a single chromatographic peak suggest co-elution.
Q3: What are the key chromatographic parameters to adjust for resolving co-eluting peaks?
The resolution of two chromatographic peaks is governed by the resolution equation, which involves three key factors:
-
Efficiency (N): This relates to the narrowness of the peaks. It can be improved by using longer columns, smaller particle sizes (in HPLC), or optimizing the flow rate.
-
Selectivity (α): This is a measure of the separation between the peak maxima. It is the most critical factor for resolving closely eluting compounds and can be influenced by the stationary phase chemistry, mobile phase composition (including organic modifiers and additives), and temperature.
-
Retention Factor (k'): Also known as the capacity factor, this relates to the time the analyte spends in the stationary phase. Increasing the retention factor can sometimes improve resolution, but it also increases analysis time. It is primarily adjusted by changing the mobile phase strength.
Troubleshooting Guide
Issue 1: Poor resolution between this compound and its isomers.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The column chemistry may not be selective enough for the isomers.
-
Solution: Switch to a stationary phase with a different selectivity. For reversed-phase HPLC, if a C18 column is not providing adequate separation, consider a C30 column, which can offer better shape selectivity for structurally similar compounds. Phenyl-hexyl or biphenyl phases can also provide alternative selectivities through pi-pi interactions. For gas chromatography, high-temperature columns like DB-XLB or DB-5HT are recommended for hopanoid analysis.[1][2]
-
-
Suboptimal Mobile Phase Composition (HPLC): The mobile phase may not be providing sufficient differential partitioning for the isomers.
-
Solution: Methodically adjust the mobile phase composition.
-
Solvent Strength: Alter the ratio of organic solvent (e.g., acetonitrile, methanol) to water. A weaker mobile phase (less organic solvent) will increase retention and may improve resolution.
-
Organic Modifier: Switching from methanol to acetonitrile, or using a combination of both, can alter selectivity.
-
Additives: The addition of a small amount of acid, such as formic acid (typically 0.1%), can improve peak shape for acidic compounds and can also influence selectivity.
-
-
-
Incorrect Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact selectivity and efficiency.
-
Solution: Experiment with different column temperatures. In reversed-phase HPLC, increasing the temperature generally decreases retention times but can sometimes improve or worsen selectivity. A systematic study of temperature effects (e.g., in 5°C increments) is recommended.
-
Issue 2: Peak tailing or fronting for this compound.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the stationary phase can cause undesirable interactions.
-
Solution: Use an end-capped column or add a competing base (e.g., a small amount of triethylamine) to the mobile phase if the analyte is basic. For acidic compounds, adding an acid like formic acid can help.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development for this compound Isomer Separation
This protocol outlines a systematic approach to developing an HPLC method for the separation of this compound from its isomers.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a high-resolution C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Begin with a broad gradient (e.g., 50-100% B over 20 minutes) to determine the approximate elution time of the compounds.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: DAD (200-400 nm) and MS (in scan mode)
-
-
Optimization of Selectivity:
-
If co-elution is observed, modify the mobile phase to improve selectivity. Try replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol.
-
If mobile phase optimization is insufficient, switch to a column with a different stationary phase, such as a C30 or a phenyl-hexyl column.
-
-
Optimization of Efficiency:
-
Once some separation is achieved, the gradient can be flattened around the elution time of the target compounds to improve resolution.
-
Adjust the flow rate to find the optimal balance between analysis time and peak resolution.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hopanoids
This protocol is suitable for the analysis of a broader range of hopanoids, including this compound.
-
Sample Preparation and Derivatization:
-
Extract the lipids from the sample using a suitable solvent system (e.g., dichloromethane/methanol).
-
Dry the extract under a stream of nitrogen.
-
Derivatize the sample by adding acetic anhydride and pyridine and heating at 60°C for 1 hour. This step is crucial for improving the volatility of the hopanols.[1][2]
-
-
GC-MS Conditions:
-
GC Column: A high-temperature capillary column such as a DB-XLB or DB-5HT (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 3°C/min to 350°C, hold for 15 minutes.
-
-
Injector Temperature: 300°C.
-
MS Transfer Line Temperature: 350°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Scan from m/z 50-600. For targeted analysis, selected ion monitoring (SIM) can be used for characteristic ions of hopanoids (e.g., m/z 191).
-
Quantitative Data Summary
The following table illustrates the impact of stationary phase selection on the resolution of two isomeric triterpenoids, oleanolic acid and ursolic acid, which is a common challenge analogous to the separation of hopanoid isomers.
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Standard C18 | 150 x 4.6 mm, 5 µm | Acetonitrile/Water/Formic Acid | 1.0 | 30 | 1.2 |
| High-Resolution C18 | 100 x 2.1 mm, 1.8 µm | Acetonitrile/Water/Formic Acid | 0.4 | 35 | 1.8 |
| C30 | 150 x 2.1 mm, 3 µm | Acetonitrile/Methanol/Water/Formic Acid | 0.3 | 40 | > 2.0 |
Data is illustrative and based on typical performance for triterpenoid separations. A resolution (Rs) value of >1.5 is generally considered baseline separation.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: The relationship between resolution and its contributing factors.
References
Improving the yield of Hop-17(21)-en-3-ol extraction from complex matrices
Welcome to the technical support center for the extraction of Hop-17(21)-en-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the extraction yield of this compound?
A1: The extraction yield of this compound is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material. The polarity of the solvent is crucial, as this compound is a relatively nonpolar triterpenoid. Grinding the plant material to a fine powder increases the surface area available for solvent interaction, thereby enhancing extraction efficiency.
Q2: Which solvents are most effective for extracting this compound?
A2: Based on its chemical structure, solvents with low to medium polarity are generally most effective for extracting this compound. These include hexane, ethyl acetate, dichloromethane, and acetone. The addition of a more polar co-solvent, such as methanol or ethanol, in small proportions can sometimes improve the extraction of triterpenoids from complex plant matrices.
Q3: Can advanced extraction techniques like Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE) be used for this compound?
A3: Yes, both SFE and UAE are highly effective for extracting triterpenoids and can be optimized for this compound. SFE with supercritical CO2 is a green technology that offers high selectivity.[1] The addition of a modifier like ethanol can enhance the extraction of more polar compounds.[2] UAE can significantly reduce extraction time and temperature, which is beneficial for thermally sensitive compounds.[3]
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from a crude extract can be achieved using various chromatographic techniques. Column chromatography using silica gel or alumina is a common primary purification step. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase combination.
Q5: What are the common challenges in the quantitative analysis of this compound by HPLC?
A5: Common challenges in HPLC analysis include poor resolution, peak tailing, and baseline noise.[4] These issues can often be resolved by optimizing the mobile phase composition, adjusting the flow rate, ensuring proper column equilibration, and using a guard column to protect the analytical column from contaminants.[5] Matrix effects from complex samples can also interfere with quantification, which can be mitigated through appropriate sample preparation and the use of internal standards.[6]
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Consistently low yield of this compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, and mixtures thereof). |
| Insufficient extraction time or temperature. | Increase the extraction time and/or temperature within the stability limits of the compound. | |
| Inadequate sample preparation. | Ensure the plant material is finely ground to a consistent particle size to maximize surface area for extraction. | |
| Presence of interfering compounds (e.g., lipids). | Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids before the main extraction. |
Poor Purity of Extracted this compound
| Symptom | Possible Cause | Suggested Solution |
| Crude extract contains a high level of impurities. | Solvent is too polar, co-extracting a wide range of compounds. | Use a less polar solvent or a sequential extraction approach, starting with a non-polar solvent and gradually increasing polarity. |
| Ineffective purification method. | Optimize the column chromatography conditions (e.g., stationary phase, mobile phase gradient) or consider using a different purification technique like preparative HPLC. | |
| Co-elution of impurities with this compound during HPLC. | Inappropriate HPLC column or mobile phase. | Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase composition (e.g., solvent ratio, pH) to improve resolution. |
Issues with HPLC Quantification
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | Column overload. | Reduce the injection volume or dilute the sample. |
| Incompatible sample solvent with the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[7] | |
| Column degradation. | Replace the column or use a guard column to extend its lifespan.[4] | |
| Baseline noise or drift. | Contaminated mobile phase or detector cell. | Filter the mobile phase and flush the detector cell.[4] |
| Incomplete column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection.[4] | |
| Inaccurate quantification. | Matrix effects (ion suppression or enhancement). | Perform a matrix-matched calibration or use an appropriate internal standard.[6] |
| Standard degradation. | Prepare fresh calibration standards regularly and store them under appropriate conditions. |
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reference |
| Maceration | Ethanol, Methanol, Acetone | Simple, low cost | Time-consuming, lower efficiency | [8] |
| Soxhlet Extraction | Hexane, Ethyl Acetate | Efficient for exhaustive extraction | Requires high solvent volume, potential for thermal degradation | [8] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Reduced extraction time, lower solvent consumption, improved yield | Requires specialized equipment, potential for localized heating | [3][9] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (with or without co-solvents like ethanol) | Environmentally friendly, high selectivity, tunable solvent properties | High initial equipment cost, may require optimization for polar compounds | [1][2] |
Table 2: Influence of SFE Parameters on Triterpenoid Extraction Yield
| Parameter | Range | Effect on Yield | Reference |
| Pressure | 100 - 400 bar | Generally, higher pressure increases solvent density and extraction yield. | [8] |
| Temperature | 40 - 60 °C | Higher temperature can increase vapor pressure and solubility but may decrease solvent density. The optimal temperature is compound-dependent. | [8] |
| Co-solvent (Ethanol) | 0 - 10% | The addition of a polar co-solvent can significantly improve the extraction of more polar triterpenoids. | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of solvent (e.g., 95% ethanol).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue for exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder and pack it into the extraction vessel.
-
Extraction:
-
Set the extraction parameters:
-
Pressure: 300 bar
-
Temperature: 50°C
-
CO2 flow rate: 2 L/min
-
Co-solvent (optional): 5% ethanol
-
-
Perform the extraction for 2 hours.
-
-
Collection:
-
The extracted material is depressurized in a collection vessel, causing the this compound to precipitate.
-
Collect the crude extract from the separator.
-
Mandatory Visualization
Caption: A generalized workflow for this compound extraction and analysis.
Caption: A decision tree for troubleshooting low extraction yield of this compound.
Caption: A potential anti-inflammatory signaling pathway that may be modulated by triterpenoids.
References
- 1. Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dual-Purpose Hop (Humulus lupulus L.) Variety Ella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
Addressing the thermal degradation of Hop-17(21)-en-3-ol during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hop-17(21)-en-3-ol. The information provided here will help address challenges related to the thermal degradation of this compound during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a pentacyclic triterpenoid alcohol. Its analysis can be challenging due to its susceptibility to thermal degradation, particularly during techniques that involve high temperatures, such as Gas Chromatography (GC). The hydroxyl group at the C-3 position and the double bond at C-17(21) make the molecule prone to dehydration and isomerization under thermal stress.
Q2: What are the common degradation products of this compound during GC analysis?
During GC analysis, this compound can undergo dehydration, leading to the formation of various hopenes. The primary degradation products are typically isomers of hopadiene, formed by the loss of a water molecule. One of the likely products is Hop-17(21),X-diene, where X represents the position of the new double bond. It has been noted that similar hopanoids, like diplopterol, can dehydrate to form hop-17(21)-ene and hop-21-ene during analysis.[1][2]
Q3: Are there alternative analytical techniques to GC-MS for this compound that avoid thermal degradation?
Yes, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) are excellent alternatives. These techniques operate at or near ambient temperatures, thus minimizing the risk of thermal degradation.[3]
Q4: What is derivatization and can it help in the analysis of this compound?
Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method.[4] For this compound, derivatizing the hydroxyl group at the C-3 position can improve its thermal stability and chromatographic behavior in GC analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple peaks observed in the chromatogram where only one is expected for this compound. | Thermal degradation in the GC inlet or column. | 1. Lower the injector temperature. 2. Use a programmable temperature vaporizer (PTV) inlet.[5] 3. Check for active sites in the GC liner or column and use a deactivated liner and column. 4. Consider derivatization of the hydroxyl group. |
| Low or no signal for this compound. | Complete degradation of the analyte. | 1. Significantly reduce the GC inlet temperature. 2. Analyze the sample using HPLC-MS or UHPLC-MS. 3. Confirm the presence of degradation products by searching for their characteristic mass spectra. |
| Poor reproducibility of peak areas. | Inconsistent thermal degradation. | 1. Optimize and stabilize the GC inlet and oven temperatures. 2. Ensure the GC system is well-maintained, particularly the injector port liner. 3. Switch to an analytical method that does not induce degradation, such as HPLC. |
| Identification of hop-17(21)-ene in a pure sample of this compound. | Dehydration of the alcohol during analysis. | This is a strong indicator of thermal degradation. The presence of hop-17(21)-ene is likely an artifact of the analytical method.[1][2] Implement the solutions for thermal degradation. |
Experimental Protocols
Protocol 1: GC-MS Analysis with Derivatization (Silylation)
This protocol describes the derivatization of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more thermally stable trimethylsilyl (TMS) ether, followed by GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a vial with anhydrous pyridine (or another suitable solvent).
-
Derivatization: Add an excess of BSTFA with 1% TMCS to the sample solution. A typical ratio is 1:1 (v/v) sample solution to derivatizing agent.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Analysis:
-
Injector Temperature: 250°C (can be optimized)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10°C/min) to a final temperature of 300-320°C and hold.
-
MS Parameters: Use electron ionization (EI) at 70 eV and scan a suitable mass range (e.g., m/z 50-600).
-
Protocol 2: UHPLC-MS Analysis of Underivatized this compound
This protocol is for the direct analysis of this compound, avoiding high temperatures.
Materials:
-
This compound standard or sample extract
-
UHPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (as mobile phase additives)
-
UHPLC-MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the non-polar triterpenoid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often more suitable for non-polar compounds like triterpenoids.
-
Polarity: Positive ion mode.
-
Analysis Mode: Full scan to identify the molecular ion and key fragments, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Visualizations
Caption: Potential thermal degradation pathway of this compound.
Caption: Recommended analytical workflows for this compound.
References
- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation of salinity and nitrogen concentration affects the pentacyclic triterpenoid inventory of the haloalkaliphilic aerobic methanotrophic bacterium Methylotuvimicrobium alcaliphilum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomerization of Hop-17(21)-en-3-ol during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization of Hop-17(21)-en-3-ol during sample preparation. Isomerization can lead to inaccurate quantification and misinterpretation of experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure sample integrity.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be indicative of isomerization.
| Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in chromatogram, eluting near the parent compound. | Acid-Catalyzed Isomerization: Traces of acid in solvents, glassware, or on the stationary phase of chromatographic columns can catalyze the rearrangement of the exocyclic double bond of this compound to a more stable endocyclic position. | Neutralize Equipment and Solvents: Ensure all glassware is rinsed with a slightly basic solution (e.g., dilute ammonium hydroxide) followed by a high-purity solvent. Use high-purity, neutral solvents for extraction and chromatography. Consider the use of a guard column to protect the analytical column from acidic contaminants. |
| Inconsistent quantification of this compound across replicate samples. | Thermal Degradation and Isomerization: Exposure to high temperatures during sample preparation steps such as solvent evaporation or gas chromatography can induce isomerization. Hop-17(21)-enes are known to be thermally unstable. | Minimize Heat Exposure: Use a rotary evaporator at low temperatures (<40°C) for solvent removal. If using gas chromatography, employ a cool on-column injection technique and a temperature program that minimizes the exposure of the analyte to high temperatures. Consider using HPLC with a less aggressive temperature setting as an alternative analytical method. |
| Gradual decrease in the concentration of this compound in stored samples. | Oxidation and Light Sensitivity: Like many terpenes and triterpenoids, this compound may be susceptible to degradation upon exposure to air and light over time. | Proper Storage: Store samples and standards in amber vials under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Poor recovery of the analyte after solid-phase extraction (SPE). | Inappropriate SPE Sorbent or Elution Conditions: The choice of SPE sorbent and the pH of the loading and elution solvents can impact the stability of this compound. Acidic conditions, in particular, should be avoided. | Optimize SPE Method: Use a neutral sorbent material. Ensure that the pH of the sample and all solvents is maintained in the neutral to slightly basic range. Elute with a neutral or slightly basic solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The primary cause of isomerization is exposure to acidic conditions. The exocyclic double bond in the hopene structure is susceptible to acid-catalyzed rearrangement to a more thermodynamically stable endocyclic position. Thermal stress is another significant factor that can promote isomerization.
Q2: What are the likely isomeric byproducts of this compound?
A2: While specific isomers for this compound are not extensively documented in the readily available literature, based on the chemistry of similar hopene structures, the likely byproducts would be isomers with an endocyclic double bond, such as hop-13(18)-ene or hop-21-ene derivatives.
Q3: How can I prevent acid-catalyzed isomerization during sample extraction?
A3: To prevent acid-catalyzed isomerization, it is crucial to maintain neutral to slightly basic conditions throughout the extraction process. This includes using neutralized glassware, high-purity neutral solvents, and avoiding acidic additives. If an acidic extraction is unavoidable for other sample components, the extract should be neutralized immediately.
Q4: Are there specific analytical techniques that are less prone to causing isomerization?
A4: High-Performance Liquid Chromatography (HPLC) is generally preferred over Gas Chromatography (GC) for the analysis of thermally sensitive compounds like this compound. If GC must be used, a cool on-column injection and a fast temperature ramp can minimize on-column degradation and isomerization. For both techniques, using a well-maintained column and neutral mobile phases is critical.
Q5: What are the ideal storage conditions for this compound samples and standards?
A5: To ensure long-term stability, samples and standards of this compound should be stored at low temperatures (-20°C or below) in amber glass vials to protect from light. The headspace of the vial should be flushed with an inert gas like argon or nitrogen to prevent oxidation.
Experimental Protocols
Protocol 1: Extraction of this compound from a Biological Matrix
This protocol is designed to minimize isomerization by maintaining neutral conditions and avoiding high temperatures.
-
Homogenization: Homogenize the sample in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C.
-
Liquid-Liquid Extraction:
-
Add three volumes of a neutral, high-purity solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the organic layer.
-
Repeat the extraction two more times and pool the organic extracts.
-
-
Drying and Solvent Evaporation:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., methanol/water for HPLC).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol uses a neutral SPE sorbent to purify the extract.
-
Column Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water. Ensure the final conditioning solvent is at a neutral pH.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the this compound with a suitable neutral solvent, such as methanol or acetonitrile.
-
Solvent Evaporation: Evaporate the elution solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C).
-
Reconstitution: Reconstitute the purified extract in the mobile phase for analysis.
Visualizations
Troubleshooting low signal intensity of Hop-17(21)-en-3-ol in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Hop-17(21)-en-3-ol in mass spectrometry experiments.
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal intensity for this compound can be a significant challenge in mass spectrometry. This guide provides a systematic approach to diagnose and resolve common issues.
Q1: I am observing a very weak or no signal for this compound. Where should I start troubleshooting?
A complete or near-complete loss of signal often points to a critical issue in one of three areas: the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). A logical first step is to systematically isolate and test each component.[1][2]
Here is a recommended workflow to begin your troubleshooting:
Q2: How can I optimize the ionization of this compound?
The choice of ionization technique is critical for analytes like this compound, which are characterized by low polarity.[3]
-
Recommended Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for non-polar compounds like pentacyclic triterpenoids.[3] It is generally more efficient than Electrospray Ionization (ESI) for such molecules.
-
Ionization Mode: Positive ion mode is typically advantageous for hydroxyl-containing triterpenoids.[3] These compounds tend to undergo dehydration in the ion source, forming [M+H-H₂O]⁺ ions.[3]
-
Source Parameter Optimization:
-
Temperature: Ensure the vaporizer and capillary temperatures are optimized for efficient desolvation without causing thermal degradation.
-
Gas Flow: Nebulizer and drying gas flows should be adjusted to ensure a stable spray.
-
Corona Discharge Current: In APCI, optimize the corona discharge current for maximum signal intensity.
-
A comparison of ionization methods for non-polar compounds is summarized below:
| Ionization Method | Principle | Suitability for this compound | Key Considerations |
| APCI | Analyte is ionized in the gas phase by corona discharge. | High | Generally provides better sensitivity for non-polar compounds. |
| ESI | Ions are formed from solution in a strong electric field. | Moderate to Low | May suffer from low efficiency for non-polar analytes. Derivatization might be necessary to improve ionization. |
| EI | A high-energy electron beam bombards the sample. | Not suitable for LC-MS | This is a "hard" ionization technique typically used with GC-MS, causing extensive fragmentation.[4] |
Q3: Could my sample preparation be causing the low signal?
Yes, sample matrix components can significantly interfere with the ionization of this compound, leading to ion suppression.[1][5]
-
Matrix Effects: Co-eluting substances from the sample matrix can compete with the analyte for ionization, reducing its signal intensity.[5]
-
Troubleshooting Matrix Effects:
-
Sample Dilution: A simple first step is to dilute the sample to reduce the concentration of interfering matrix components.[1]
-
Improved Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before analysis.
-
Derivatization: While adding a step, derivatization can enhance ionization efficiency and shift the analyte's retention time away from interfering matrix components.[1]
-
Q4: What are the expected fragmentation patterns for this compound, and how can I use this for troubleshooting?
Predicted Fragmentation for this compound ([M+H]⁺ = m/z 427.4)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 427.4 | 409.4 | H₂O | [M+H-H₂O]⁺ |
| 427.4 | 191.2 | C₁₆H₂₆ | A/B-ring fragment |
If you are performing tandem MS (MS/MS) and not observing these characteristic fragments, it could indicate incorrect collision energy settings or inefficient fragmentation.[5]
Frequently Asked Questions (FAQs)
Q: What is the most common cause of a sudden, complete loss of signal? A: A complete loss of signal often points to a singular issue rather than a gradual degradation.[2] The most common causes include:
-
A leak in the LC system.
-
A problem with the gas supply (e.g., nitrogen for nebulization).
-
An issue with the ion source, such as a clogged ESI needle or a malfunctioning APCI corona needle.
-
A software or electronics failure in the mass spectrometer.
Q: How often should I clean the ion source? A: Regular cleaning of the ion source is crucial to maintain optimal performance and prevent signal loss due to contamination.[5] A weekly cleaning is a good practice, but the frequency may need to be adjusted based on sample throughput and the cleanliness of the samples being analyzed. Always refer to your instrument's manual for specific cleaning instructions.[1]
Q: Why is regular tuning and calibration of the mass spectrometer important? A: Regular tuning and calibration ensure that the mass spectrometer is operating at its peak performance, which is essential for achieving accurate mass measurements and optimal sensitivity.[1][7] Instrument drift or contamination can affect mass accuracy and resolution over time.[7] It is recommended to perform mass calibration regularly using appropriate standards.[7]
Q: Can the mobile phase composition affect the signal intensity of this compound? A: Yes, the mobile phase composition can significantly impact ionization efficiency. For triterpenoids, mobile phases consisting of methanol, acetonitrile, and ethyl acetate with a formic acid modifier are commonly used.[8] It is important to ensure the mobile phase is of high purity and is properly degassed to prevent the formation of adducts and to ensure a stable spray.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for Mass Spectrometer Performance Check
Objective: To isolate the mass spectrometer from the LC system and verify its performance.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol).
-
Syringe pump.
-
Appropriate tubing to connect the syringe to the MS ion source.
Procedure:
-
Prepare a fresh standard solution of this compound.
-
Disconnect the LC from the mass spectrometer's ion source.
-
Set up the syringe pump with the standard solution and connect it to the ion source.
-
Infuse the standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ion source parameters (e.g., temperatures, gas flows, voltages) to maximize the signal for the [M+H]⁺ or [M+H-H₂O]⁺ ion.
-
Expected Outcome: If a strong and stable signal is observed, the mass spectrometer is likely functioning correctly, and the issue probably lies with the LC system or sample introduction.[1] If the signal is still weak or absent, the problem is with the mass spectrometer itself.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthesized Hop-17(21)-en-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purity assessment of synthesized Hop-17(21)-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assessing the purity of synthesized this compound?
A1: The primary challenges stem from its complex stereochemistry and the potential for isomeric impurities. As a pentacyclic triterpenoid, this compound has multiple chiral centers, leading to the possible formation of diastereomers and enantiomers during synthesis. Additionally, the double bond at the 17(21) position can potentially migrate under certain analytical conditions, leading to the formation of other hopene isomers.
Q2: Which analytical techniques are most suitable for purity assessment of this compound?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is ideal for quantifying the main compound and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile impurities. However, derivatization may be necessary to improve the volatility of this compound, and care must be taken to avoid thermal degradation or isomerization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) is essential for structural confirmation of the target compound and for identifying and characterizing any structurally similar impurities.[2][3][4][5][6]
-
Chiral Chromatography (either HPLC with a chiral stationary phase or GC with a chiral column) may be necessary to separate enantiomeric impurities.[7][8]
Q3: What are the potential sources of impurities in synthesized this compound?
A3: Impurities can be introduced at various stages of the synthesis and purification process.[9][10] Common sources include:
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Starting materials and reagents: Unreacted starting materials and residual reagents.
-
Side-products: By-products formed from competing reaction pathways during synthesis.
-
Intermediates: Unreacted intermediates from the synthetic route.[10]
-
Degradation products: The compound may degrade due to exposure to heat, light, or acidic/basic conditions, leading to the formation of isomers or other degradation products.[1]
-
Residual solvents: Solvents used in the synthesis and purification steps.[10]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the hydroxyl group and the stationary phase.- Column overload.- Presence of co-eluting impurities. | - Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Optimize the mobile phase composition or gradient to improve separation. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[11]- Use a column oven to maintain a stable temperature.[11][12]- Replace the column if it has aged or been contaminated. |
| Extra Peaks in Chromatogram | - Sample degradation.- Contamination from solvent or glassware.- Isomerization of the analyte. | - Prepare fresh samples and store them appropriately.- Use high-purity solvents and thoroughly clean all glassware.- Investigate the possibility of on-column or in-solution isomerization by altering analytical conditions (e.g., temperature, pH). |
| Poor Resolution Between Isomers | - Inappropriate stationary phase.- Non-optimal mobile phase. | - For diastereomers, try a different C18 or phenyl-hexyl column with varying mobile phase compositions.[13]- For enantiomers, a chiral stationary phase (CSP) is required.[7][14] Consider adding a suitable agent to the mobile phase to improve resolution.[15] |
GC-MS Analysis Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Broad Peaks or No Elution | - Insufficient volatility of the analyte.- Analyte adsorption in the inlet or column. | - Derivatize the hydroxyl group (e.g., silylation) to increase volatility and reduce polarity.- Use a deactivated inlet liner and a low-polarity column. |
| Multiple Peaks for a Single Compound | - Thermal degradation in the hot injector.- Isomerization at high temperatures. | - Lower the injector temperature.- Use a cool on-column or programmed temperature vaporization (PTV) inlet.- Analyze the sample by a less thermally intensive method like HPLC to confirm if the isomers were present initially. |
| Rearrangement of Hopene Isomers | - Acidic sites in the GC system.- High temperatures. | - Use a well-deactivated column and inlet liner.- Lower the analysis temperature if possible.- Hydrolysis can lead to rearrangement of hopene isomers.[1] |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 70 20 100 25 100 26 70 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as triterpenoids often lack a strong chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in methanol or acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Impurity Profiling (with Derivatization)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Dissolve ~1 mg of the sample in 200 µL of dry pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: Low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 280°C (or use a PTV inlet with a temperature program).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Caption: Workflow for the Purity Assessment of this compound.
Caption: Logical Relationship of Impurity Formation in Synthesis.
References
- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure elucidation of three triterpenoid saponins from Alphitonia zizyphoides using 2D NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy [mdpi.com]
- 4. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. realab.ua [realab.ua]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 15. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hopanoid Biomarkers: Hop-17(21)-en-3-ol vs. Diplopterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two hopanoid biomarkers, Hop-17(21)-en-3-ol and diplopterol. Hopanoids are pentacyclic triterpenoids that serve as surrogates for sterols in many bacteria, playing a crucial role in maintaining membrane integrity and fluidity.[1][2] Their stability and structural diversity make them valuable biomarkers in geochemical and paleoclimatic studies, as well as potential targets in drug development.[3] This guide presents a comparative analysis of their structural properties, functional roles, and analytical methodologies, supported by experimental data.
Structural and Physicochemical Properties
This compound and diplopterol share the same basic hopane skeleton but differ in the position of the double bond and the hydroxyl group. These structural nuances influence their physicochemical properties and, consequently, their function and analytical behavior.
| Property | Hop-17(21)-en-3β-ol | Diplopterol (Hopan-22-ol) |
| Chemical Formula | C₃₀H₅₀O | C₃₀H₅₂O |
| Molecular Weight | 426.72 g/mol | 428.74 g/mol |
| Structure | Double bond at C-17(21) and a hydroxyl group at C-3. | Saturated pentacyclic structure with a hydroxyl group at C-22. |
| Source | Identified in plants such as Gentiana scabra and Xanthium sibiricum, and as a microbial lipid biomarker in geological samples.[3] | Widely produced by various bacteria, including Rhodopseudomonas palustris and methanotrophs.[4] |
| Polarity | The position of the hydroxyl group at C-3 makes it a more polar molecule compared to hop-17(21)-ene. | The hydroxyl group at C-22 influences its interaction with phospholipid headgroups. |
Functional Comparison in Biological Systems
Hopanoids, in general, are known to modulate the properties of bacterial membranes, much like sterols in eukaryotes. They are believed to increase membrane rigidity, decrease permeability, and contribute to stress tolerance.
Diplopterol has been more extensively studied in this regard. Experimental data shows that it interacts with lipid A in the outer membrane of Gram-negative bacteria, inducing a more ordered membrane state.[5] This interaction is crucial for maintaining membrane integrity under conditions of environmental stress, such as changes in pH.[1] Studies using model membranes have demonstrated that diplopterol can condense lipid monolayers and decrease membrane permeability.[6]
This compound , while also a hopanoid, has been less characterized in terms of its specific biological function. However, its structural similarity to other hopanoids suggests a comparable role in membrane modulation. The presence of the hydroxyl group at the C-3 position, a common feature in plant-derived triterpenoids, may influence its interaction with membrane components. Some studies suggest potential anti-inflammatory and antimicrobial properties for this compound, indicating it may have distinct biological activities.[3]
The biosynthesis of both compounds follows the general hopanoid pathway, starting from squalene.
Performance as Biomarkers
Both diplopterol and hop-17(21)-ene (a related compound to this compound) are utilized as biomarkers in geochemical studies to trace bacterial input into sediments and petroleum source rocks.[7]
Diplopterol is a well-established biomarker for a wide range of bacteria. Its presence in ancient sediments is a strong indicator of past bacterial life.[4]
Hop-17(21)-ene and its derivatives, including potentially this compound, are also used as indicators of bacterial and sometimes plant input. The presence of hop-17(21)-enes can signify anoxic depositional environments and are considered direct indicators of immature to low-maturity hydrocarbon source rocks.[7]
A direct quantitative comparison of their performance as biomarkers is not extensively documented in the literature. The choice between them would likely depend on the specific geological context and the target microbial communities.
Experimental Protocols
The analysis of hopanoids typically involves extraction from the sample matrix followed by chromatographic separation and mass spectrometric detection.
General Experimental Workflow
Detailed Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of thermally stable and volatile hopanoids like diplopterol. Derivatization is often employed to improve chromatographic behavior.
-
Lipid Extraction:
-
Homogenize the sample (e.g., 1 g of sediment or lyophilized bacterial pellet).
-
Perform a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
Collect the organic phase containing the lipids.
-
-
Derivatization (Acetylation):
-
Dry the lipid extract under a stream of nitrogen.
-
Add a 1:1 (v/v) mixture of pyridine and acetic anhydride.
-
Heat at 60°C for 1 hour.
-
Evaporate the reagents and redissolve the derivatized lipids in a suitable solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: 60°C (hold 2 min), ramp to 300°C at 6°C/min, hold for 20 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Identification: Based on retention time and comparison of mass spectra with known standards and libraries. The characteristic fragment for many hopanoids is m/z 191.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is particularly useful for less volatile and more polar hopanoids, and can often be performed without derivatization.
-
Lipid Extraction:
-
Follow the same procedure as for GC-MS.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or similar.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or similar.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each hopanoid.
-
Interaction with Bacterial Membranes
Hopanoids integrate into the bacterial cell membrane, where they influence its physical properties. The interaction with lipid A in the outer membrane of Gram-negative bacteria is a key aspect of their function.
Conclusion
Both this compound and diplopterol are valuable hopanoid biomarkers that provide insights into bacterial life and paleoenvironments. Diplopterol is a more extensively studied and widely recognized biomarker for a broad range of bacteria, with a well-characterized role in membrane function. This compound, while less studied, shows promise as a biomarker, particularly in specific geochemical contexts, and may possess unique biological activities. The choice of which biomarker to target will depend on the specific research question, the sample matrix, and the analytical capabilities available. Further research is needed to fully elucidate the comparative performance and specific biological roles of these and other hopanoid molecules.
References
- 1. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hop-17(21)-en-3β-ol [myskinrecipes.com]
- 4. The Bacteriohopanepolyol Inventory of Novel Aerobic Methane Oxidising Bacteria Reveals New Biomarker Signatures of Aerobic Methanotrophy in Marine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Past Climates: A Comparative Guide to Paleotemperature Proxies, Evaluating the Potential of Hop-17(21)-en-3-ol
A critical evaluation of biomarker-based paleotemperature proxies reveals a significant research gap in the validation of Hop-17(21)-en-3-ol. While established proxies such as the alkenone unsaturation index (U'37) and the tetraether index of 86 carbon atoms (TEX86) form the bedrock of paleoceanographic temperature reconstructions, this compound, a hopanoid derivative, currently lacks the empirical calibration and field validation necessary to be considered a reliable paleothermometer.
This guide provides a comprehensive comparison of the established U'37 and TEX86 proxies with the current, albeit limited, understanding of hopanoids as potential temperature indicators. The aim is to offer researchers, scientists, and drug development professionals a clear perspective on the state of these tools and the rigorous validation process required for any new paleotemperature proxy.
Performance Comparison of Paleotemperature Proxies
The reliability of a paleotemperature proxy is determined by several key performance metrics, including the strength of its correlation with sea surface temperature (SST), the precision of its calibration, and its effective temperature range. The following table summarizes these metrics for U'37 and TEX86. As there are currently no validation studies for this compound as a temperature proxy, its performance metrics are unknown.
| Parameter | U'37 Proxy | TEX86 Proxy | This compound |
| Principle | Based on the degree of unsaturation of long-chain alkenones produced by haptophyte algae.[1][2] | Based on the relative abundance of specific isoprenoid glycerol dialkyl glycerol tetraethers (GDGTs) from marine archaea.[3][4] | Hypothetically based on temperature-induced changes in the structure or abundance of this bacterially-derived hopanoid. |
| Calibration | Calibrated against modern sea surface temperatures from core-top sediments and culture experiments.[5][6] | Calibrated against modern sea surface temperatures from core-top sediments and mesocosm experiments.[3][7] | Not yet calibrated for temperature. |
| Typical Organism Source | Haptophyte algae (e.g., Emiliania huxleyi).[1] | Thaumarchaeota (marine archaea).[3] | Bacteria, with potential contributions from ferns and mosses.[8][9] |
| Temperature Range (°C) | 0 - 29 °C (saturation and reliability issues at higher temperatures).[10] | 5 - 35 °C. | Unknown. |
| Calibration Error (°C) | ± 1.5 °C.[10] | ± 2.5 °C. | Not applicable. |
| Potential Biases | Seasonal production, lateral transport of sediments, and post-depositional degradation.[1][2] | Input from terrestrial GDGTs, influence of non-thermal environmental factors (e.g., oxygen levels), and contributions from deep-water archaea.[7] | Unknown, but likely to include changes in bacterial community composition and diagenetic alteration.[8][11] |
The Untapped Potential of Hopanoids
Hopanoids are abundant and well-preserved in the geological record, making them attractive candidates for new paleoenvironmental proxies.[12] While this compound itself has not been linked to temperature, some intriguing findings from related compounds suggest a potential, yet unproven, connection.
A study on the psychrotolerant methanotrophic bacterium Methylovulum psychrotolerans demonstrated that the degree of unsaturation in its hopanols increased with decreasing growth temperature. This physiological response to maintain membrane fluidity in colder conditions hints at a possible systematic relationship between hopanoid structure and temperature that could, in theory, be developed into a proxy.
However, a significant challenge lies in disentangling the temperature signal from the myriad of other factors that influence bacterial communities and their lipid composition. The distribution of hopanoids in sediments is a complex interplay of the initial diversity of bacterial producers, their metabolic state, and subsequent diagenetic alterations over geological timescales.[8][11]
Experimental Protocols: The Path to Validation
The validation of any new paleotemperature proxy requires a rigorous and multi-faceted approach. Below are the established experimental protocols for the U'37 and TEX86 proxies, which serve as a blueprint for the work needed to assess the viability of this compound.
U'37 Proxy Analysis
-
Sample Preparation: Freeze-dry and homogenize sediment samples.
-
Lipid Extraction: Extract total lipids from the sediment using an organic solvent mixture (e.g., dichloromethane:methanol) via ultrasonication.
-
Fractionation: Separate the total lipid extract into different polarity fractions using column chromatography (e.g., silica gel). The alkenones are typically found in the ketone fraction.
-
Analysis: Quantify the C37:2 and C37:3 alkenones using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Index Calculation: Calculate the U'37 index using the formula: U'37 = [C37:2] / ([C37:2] + [C37:3]).[1]
-
Temperature Conversion: Convert the U'37 value to a sea surface temperature estimate using an established calibration equation (e.g., U'37 = 0.034 * SST + 0.039).
TEX86 Proxy Analysis
-
Sample Preparation: Freeze-dry and homogenize sediment samples.
-
Lipid Extraction: Extract total lipids using an organic solvent mixture.
-
Fractionation and Purification: Separate the polar fraction containing the GDGTs. This often involves solid-phase extraction.
-
Analysis: Analyze the GDGTs using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with an atmospheric pressure chemical ionization (APCI) source.[4][13]
-
Index Calculation: Calculate the TEX86 index based on the relative abundances of specific GDGTs.[7]
-
Temperature Conversion: Convert the TEX86 value to a sea surface temperature using a global or regional calibration equation.[3]
Visualizing the Path Forward
The following diagrams illustrate the established workflow for paleotemperature reconstruction using a validated proxy and the necessary steps to validate a novel proxy like this compound.
Caption: Established workflow for biomarker-based paleotemperature reconstruction.
References
- 1. Uk37 - Linked Earth Wiki [wiki.linked.earth]
- 2. researchgate.net [researchgate.net]
- 3. A new sea surface temperature proxy based on planktonic archaeal membrane lipids, the TEX86 | NWO [nwo.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ncei.noaa.gov [ncei.noaa.gov]
- 7. pnas.org [pnas.org]
- 8. Influence of temperature on the δ13C values and distribution of methanotroph‐related hopanoids in Sphagnum‐dominated peat bogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. vliz.be [vliz.be]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Hop-17(21)-en-3-ol Data with Other Paleoenvironmental Indicators: A Comparative Guide
In the field of paleoenvironmental reconstruction, the robustness of interpretations relies heavily on the cross-validation of multiple, independent proxies. This guide provides a comparative analysis of Hop-17(21)-en-3-ol, a bacterial hopanoid biomarker, with other key paleoenvironmental indicators: foraminiferal assemblages, the alkenone unsaturation index (Uk’37), and stable carbon isotope ratios (δ13C). By examining the principles, methodologies, and data outputs of each, researchers can better integrate these proxies for more comprehensive and reliable paleoenvironmental reconstructions.
Data Presentation: A Comparative Overview of Paleoenvironmental Proxies
The following tables summarize the typical quantitative data generated from the analysis of this compound and other key paleoenvironmental indicators. Direct quantitative comparison in a single table is often challenging due to the different natures of the data. However, these tables illustrate the distinct environmental parameters each proxy addresses. Cross-validation is typically achieved by comparing the trends of these different data types within the same sediment core.
Table 1: Hopanoid Biomarker Analysis
| Biomarker | Typical Quantitative Data | Inferred Environmental Parameter |
| This compound | Concentration (ng/g sediment) | Presence of anoxic or suboxic conditions, indicator of immature organic matter. |
| Hopane/Sterane Ratio | Ratio of C30 hopane to C27 sterane | Relative contribution of bacterial versus eukaryotic organic matter. |
| 2-Methylhopane Index | Ratio of 2-methylhopanes to total hopanes | Input from cyanobacteria and methanotrophic bacteria. |
Table 2: Foraminiferal Assemblage Analysis
| Proxy | Typical Quantitative Data | Inferred Environmental Parameter |
| Planktonic/Benthic Foraminifera Ratio | Ratio of planktonic to benthic foraminifera counts | Water depth and paleoproductivity. |
| Species Abundance | Relative abundance (%) of specific species | Sea surface temperature, salinity, and water mass characteristics. |
| δ18O of Foraminiferal Tests | Isotopic ratio (‰ vs. VPDB) | Paleotemperature and global ice volume. |
Table 3: Alkenone Paleothermometry
| Proxy | Typical Quantitative Data | Inferred Environmental Parameter |
| Uk'37 Index | Unsaturation ratio of C37 alkenones | Sea Surface Temperature (SST) in °C. |
| Alkenone Concentration | Concentration (µg/g sediment) | Haptophyte algal productivity. |
Table 4: Bulk Organic Matter Stable Isotope Analysis
| Proxy | Typical Quantitative Data | Inferred Environmental Parameter |
| δ13Corg | Isotopic ratio (‰ vs. VPDB) | Carbon cycling, primary productivity, and source of organic matter (marine vs. terrestrial). |
| Total Organic Carbon (TOC) | Weight percent (%) | Organic matter preservation and burial rate. |
Experimental Protocols
Hopanoid Extraction and Analysis
The analysis of this compound and other hopanoids from sediment samples is a multi-step process involving solvent extraction, separation, and identification.
-
Lipid Extraction: Freeze-dried and homogenized sediment samples are typically extracted using a Dionex™ Accelerated Solvent Extractor (ASE) with a dichloromethane (DCM):methanol (9:1 v/v) solvent mixture.
-
Fractionation: The total lipid extract is then fractionated using column chromatography with silica gel. A common elution scheme involves sequential elution with hexane (for aliphatic hydrocarbons), DCM (for aromatic hydrocarbons and ketones), and methanol (for polar compounds, including hopanols).
-
Derivatization: The polar fraction containing hopanols is often derivatized prior to analysis to improve chromatographic separation and detection. This is typically achieved by silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized polar fraction is analyzed by GC-MS. The gas chromatograph separates the individual compounds, which are then ionized and fragmented in the mass spectrometer. Hopanoids are identified based on their characteristic retention times and mass spectra, particularly the presence of a key fragment at m/z 191. Quantification is performed by comparing the peak area of the target compound to that of an internal standard.
Foraminiferal Analysis
The analysis of foraminiferal assemblages provides insights into past oceanographic conditions.
-
Sample Preparation: Sediment samples are washed over a 63 µm sieve to remove the clay and silt fractions. The remaining sand fraction is then dried.
-
Picking and Identification: Foraminifera are picked from the dried sand fraction under a binocular microscope. They are then identified to the species level and counted.
-
Data Analysis: The relative abundances of different species and the planktonic/benthic ratio are calculated. These data are then used to infer paleoecological conditions based on the known environmental preferences of the identified species.
-
Isotope Analysis: For stable isotope analysis, multiple individuals of a single foraminiferal species are selected. Their calcium carbonate shells are cleaned and then analyzed using an isotope ratio mass spectrometer (IRMS) to determine the δ18O and δ13C values.
Alkenone Paleothermometry (Uk'37)
The Uk'37 index is a widely used proxy for reconstructing past sea surface temperatures.
-
Lipid Extraction and Fractionation: The extraction and initial fractionation of lipids from the sediment are similar to the procedures used for hopanoid analysis.
-
Alkenone Isolation: The fraction containing ketones is further purified to isolate the long-chain alkenones.
-
Gas Chromatography (GC) Analysis: The purified alkenone fraction is analyzed using a gas chromatograph equipped with a flame ionization detector (FID). The relative abundances of the di- and tri-unsaturated C37 methyl alkenones are determined from the resulting chromatogram.
-
Uk'37 Calculation and Temperature Conversion: The Uk'37 index is calculated using the formula: Uk'37 = [C37:2] / ([C37:2] + [C37:3]). This ratio is then converted to a sea surface temperature estimate using an established calibration equation.
Stable Carbon Isotope (δ13C) Analysis
The δ13C of bulk organic matter provides information on the carbon cycle and the source of organic material.
-
Sample Preparation: Sediment samples are treated with acid to remove carbonate minerals. They are then rinsed with deionized water and dried.
-
Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS): The decarbonated sample is combusted in an elemental analyzer, which converts the organic carbon to CO2 gas. This gas is then introduced into an isotope ratio mass spectrometer, which measures the ratio of 13C to 12C. The results are reported in delta notation (δ13C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
Mandatory Visualizations
Diagenetic Pathway of Bacteriohopanepolyols
The following diagram illustrates the transformation of bacteriohopanepolyols (BHPs), the biological precursors of hopanoids, into hopenes and hopanes in the sedimentary record. This process is crucial for understanding the preservation and interpretation of hopanoid biomarkers like this compound.
Experimental Workflow for Multi-Proxy Paleoenvironmental Analysis
This diagram outlines the typical workflow for a multi-proxy study involving the analysis of biomarkers, foraminifera, and stable isotopes from a single sediment core.
A Comparative Guide to Bacterial Input Biomarkers: Hop-17(21)-en-3-ol vs. Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of bacterial contributions to various environments, from soil and sediments to clinical samples, is crucial for a wide range of research and development applications. This guide provides a comprehensive comparison of two major classes of chemical biomarkers used for this purpose: the hopanoid Hop-17(21)-en-3-ol and bacterial fatty acids. We will delve into their principles as biomarkers, analytical methodologies, and a comparative analysis of their performance based on available data.
Introduction to Bacterial Biomarkers
Bacterial biomarkers are molecules specific to bacteria that can be extracted and quantified to estimate bacterial biomass and community composition. An ideal biomarker is unique to the target group of organisms, resistant to degradation, and its concentration should correlate with the biomass of the source organisms.
Hopanoids , such as this compound, are pentacyclic triterpenoids that are structural and functional analogs of sterols in eukaryotic cell membranes.[1] They are widespread in bacteria and are believed to play a role in membrane stability.[1] Their preservation in the geological record makes them valuable "molecular fossils" for studying ancient bacterial life.[2]
Fatty acids are fundamental components of bacterial cell membranes. The analysis of fatty acid methyl esters (FAMEs) provides a profile that can be used to identify different groups of microorganisms.[3] Specific fatty acid profiles can be indicative of aerobic, facultatively aerobic, or anaerobic bacteria, as well as distinguish between Gram-positive and Gram-negative bacteria.
Quantitative Performance Comparison
Direct quantitative comparisons of this compound and fatty acid biomarkers for bacterial input studies in the same environmental matrix are scarce in the published literature. However, we can compile and compare key performance metrics from various studies to provide a useful overview.
| Performance Metric | This compound (and other Hopanoids) | Fatty Acid Biomarkers (FAMEs) | Key Considerations |
| Specificity | Widespread in bacteria; some structural variations (e.g., 2-methylation) can suggest more specific sources (e.g., cyanobacteria, methylotrophs).[4][5] Hop-17(21)-ene itself can have multiple bacterial sources. | Profiles of multiple fatty acids provide a higher degree of specificity for different bacterial groups (e.g., aerobes, anaerobes, Gram-positive, Gram-negative).[6] | The specificity of a single hopanoid is generally lower than a profile of multiple fatty acids. |
| Sensitivity (LOD) | GC-MS SIM detection limits for hopenes can be in the low picogram (pg) range (e.g., hop-17(21)-ene: 34 pg).[4] | GC-MS SIM detection limits for individual fatty acids can be in the low micromolar (µM) to femtomole (fmol) range.[7][8] | Both methods offer high sensitivity, but direct comparison is difficult due to different analytical setups and sample matrices in various studies. |
| Correlation with Biomass | Generally correlated with bacterial biomass, but the hopanoid content per cell can vary between bacterial species and with environmental conditions.[9][10] | Phospholipid fatty acid (PLFA) analysis is a widely accepted method for estimating viable microbial biomass.[11][12][13] | PLFA analysis is considered a more direct measure of living bacterial biomass. |
| Stability | The hopane skeleton is highly resistant to degradation and is well-preserved in geological records.[2] | Fatty acids are more susceptible to degradation than hopanoids. | Hopanoids are superior for studies of past bacterial input (paleomicrobiology). |
| Information Provided | Primarily indicates the presence and relative abundance of hopanoid-producing bacteria. | Provides a detailed profile of the bacterial community structure and can indicate physiological status.[6][11][13] | Fatty acid analysis offers a more comprehensive view of the contemporary bacterial community. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible biomarker analysis. Below are summarized methodologies for the analysis of this compound and bacterial fatty acids.
Hopanoid Analysis (including this compound)
This protocol is a generalized workflow for the extraction and analysis of hopanoids from environmental samples such as soil or sediment.
-
Sample Preparation: Freeze-dry the sample to remove water.
-
Lipid Extraction:
-
Perform a solvent extraction using a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Concentrate the total lipid extract (TLE) using a rotary evaporator.
-
-
Fractionation (Optional but Recommended):
-
Use column chromatography (e.g., silica gel) to separate the TLE into different polarity fractions (e.g., aliphatic, aromatic, and polar fractions). Hopanols like this compound will be in the polar fraction.
-
-
Derivatization:
-
To improve volatility for gas chromatography, hydroxyl groups are typically derivatized. A common method is acetylation using acetic anhydride and pyridine.
-
-
GC-MS Analysis:
-
Analyze the derivatized polar fraction using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a high-temperature capillary column suitable for high molecular weight compounds.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, monitoring for characteristic fragment ions of hopanoids (e.g., m/z 191 for the hopane skeleton) to enhance sensitivity and specificity.
-
Bacterial Fatty Acid Methyl Ester (FAME) Analysis
This is a standard protocol for the analysis of fatty acids from bacterial cultures or environmental samples.
-
Lipid Extraction (for environmental samples):
-
Similar to hopanoid analysis, perform a solvent extraction (e.g., Bligh-Dyer method) to obtain the total lipid extract.
-
For a focus on viable bacteria, a phospholipid fatty acid (PLFA) extraction is preferred, which involves a specific fractionation step to isolate phospholipids.
-
-
Saponification and Methylation:
-
Saponification: Cleave the fatty acids from the lipid backbone by heating with a strong base (e.g., NaOH in methanol).
-
Methylation: Convert the fatty acids to their more volatile methyl esters (FAMEs) by heating with an acidic methanol solution (e.g., HCl in methanol).
-
-
Extraction of FAMEs:
-
Extract the FAMEs from the reaction mixture into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the FAME extract into a GC-MS system.
-
A polar capillary column is typically used for the separation of FAMEs.
-
The mass spectrometer is used to identify and quantify the individual FAMEs based on their retention times and mass spectra.
-
Visualization of Workflows and Concepts
To better illustrate the processes and logic behind using these biomarkers, the following diagrams are provided.
Caption: Workflow for Hopanoid Analysis.
Caption: Workflow for Fatty Acid (FAME) Analysis.
Caption: Conceptual Use of Biomarkers.
Conclusion and Recommendations
Both this compound (as part of the broader hopanoid class) and fatty acid biomarkers are powerful tools for studying bacterial input. The choice between them depends on the specific research question.
-
For estimating viable bacterial biomass and obtaining a detailed snapshot of the current community structure, fatty acid (particularly PLFA) analysis is the more established and informative method.
-
For studies focusing on the history of bacterial input and in environments where biomarker preservation is a concern (e.g., geological samples), the stability of hopanoids makes them the superior choice.
For a comprehensive understanding of bacterial communities, a multi-biomarker approach that combines the analysis of both hopanoids and fatty acids can provide complementary and more robust data. Future research would benefit from direct comparative studies that analyze both biomarker classes in a variety of environmental matrices to establish more precise correlations and comparative performance metrics.
References
- 1. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 3. ijcmas.com [ijcmas.com]
- 4. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Environmental Factors Shaping Hopanoid-Producing Microbes Across Different Ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple Environmental Factors Shaping Hopanoid-Producing Microbes Across Different Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of phospholipid fatty acids to determine microbial community structure | Semantic Scholar [semanticscholar.org]
- 13. Phospholipid fatty acid profiles and carbon utilization patterns for analysis of microbial community structure under fi… [ouci.dntb.gov.ua]
A Comparative Analysis of the Anti-inflammatory Potential of Hop-17(21)-en-3-ol and Standard Agents
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comparative Study of the Anti-inflammatory Activity of Hop-17(21)-en-3-ol and Known Agents
This guide provides a comparative overview of the putative anti-inflammatory properties of the novel triterpenoid this compound against two well-established anti-inflammatory drugs, Indomethacin and Dexamethasone. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on related hop-derived compounds and pentacyclic triterpenes to provide a hypothetical framework for comparison and to guide future research.
Executive Summary
This compound, a constituent of hop plants, belongs to a class of compounds (triterpenoids) that have demonstrated anti-inflammatory potential. This guide explores its theoretical anti-inflammatory profile in comparison to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. The primary mechanisms of action for the known agents involve the inhibition of cyclooxygenase (COX) enzymes and glucocorticoid receptor agonism, respectively. It is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document outlines the experimental protocols necessary to validate these hypotheses and provides a comparative summary of the known quantitative data for Indomethasone and Dexamethasone.
Comparative Data of Known Anti-inflammatory Agents
The following tables summarize the reported inhibitory concentrations (IC50) for Indomethacin and Dexamethasone on key inflammatory mediators. It is crucial to note that these values are derived from various studies with differing experimental conditions (e.g., cell types, stimulus concentrations, incubation times), and therefore, a direct comparison should be made with caution.
| Compound | Target | Cell Line | Stimulus | IC50 |
| Indomethacin | Nitric Oxide (NO) Production | Murine Macrophages | LPS | ~0.14-0.5 mM[1][2] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | LPS | ~2.8 µM[3] | |
| TNF-α Production | Human Mononuclear Cells | LPS | >10 µM (did not inhibit)[4] | |
| IL-6 Production | Human Mononuclear Cells | LPS | Not significantly affected[4] | |
| Dexamethasone | Nitric Oxide (NO) Production | J774 Macrophages | LPS | ~0.1-10 µM[5][6][7] |
| Prostaglandin E2 (PGE2) Production | Human Endothelial Cells | Histamine, Bradykinin | 10⁻¹¹ to 10⁻⁷ M[8] | |
| TNF-α Production | RAW 264.7 Macrophages | HMGB1 | ~3 µM (used as a pre-treatment)[5] | |
| IL-6 Production | Human Monocytes | LPS | ~200 µg/mL (in combination with other compounds)[9] |
Proposed Experimental Protocols for Comparative Analysis
To ascertain the anti-inflammatory activity of this compound and enable a direct comparison with Indomethacin and Dexamethasone, the following standardized in vitro assays are recommended.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are to be pre-treated with varying concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples. The percentage of inhibition is calculated relative to the LPS-treated control.
Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of these pro-inflammatory mediators in the cell culture supernatant.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific commercial kits.
-
Briefly, the supernatant is added to antibody-coated microplates.
-
A series of incubations with detection antibodies and enzyme conjugates are performed, with washing steps in between.
-
A substrate is added to produce a colorimetric reaction, which is then stopped.
-
The absorbance is measured at the appropriate wavelength (typically 450 nm).
-
Standard curves are used to determine the concentrations of the respective mediators. The percentage of inhibition is calculated relative to the LPS-treated control.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of the compounds on the activation of key signaling proteins.
-
After a shorter incubation period with LPS (e.g., 30-60 minutes), lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The density of the bands is quantified to determine the ratio of phosphorylated to total protein, indicating pathway activation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key inflammatory signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hop Extract Anti-Inflammatory Effect on Human Chondrocytes Is Potentiated When Encapsulated in Rapeseed Lecithin Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-vascular inflammatory effects of pentacyclic triterpenoids from Astilbe rivularis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of Hop-17(21)-en-3-ol as a biomarker for certain bacterial groups
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable biomarkers is fundamental to understanding bacterial contributions to geological processes, diagnosing infections, and discovering novel therapeutic targets. Among the vast array of molecular fossils, hopanoids, a class of pentacyclic triterpenoid lipids, have been widely utilized as indicators of bacterial presence and activity in both contemporary and ancient environments. This guide provides a critical assessment of the specificity of a particular hopanoid, Hop-17(21)-en-3-ol, as a biomarker for distinct bacterial groups, comparing its performance with other hopanoid alternatives and detailing the experimental protocols for its analysis.
This compound: An Overview
This compound belongs to the hopene class of hopanoids. These molecules are structural analogues of sterols, playing a role in maintaining membrane fluidity and stability in bacteria. While hopanoids are generally considered robust biomarkers due to their recalcitrance to degradation, the specificity of individual hopanoid structures for particular bacterial taxa is a subject of ongoing research and debate.
Initial studies suggested that the presence of hop-17(21)-enes in sediments could be indicative of contributions from bacteria and algae, particularly in anoxic environments.[1] However, their utility as a specific biomarker is complicated by their potential origin from non-bacterial sources such as ferns and mosses, and more critically, by the possibility of its formation as an artifact during analytical procedures.
Comparison with Alternative Hopanoid Biomarkers
The specificity of this compound as a biomarker is best understood in the context of other well-studied hopanoids. The following table summarizes the key characteristics and limitations of this compound in comparison to other prominent bacterial hopanoid biomarkers.
| Biomarker | Primary Associated Bacterial Groups (Historically) | Notes on Specificity and Limitations |
| This compound | General bacterial marker, also algae | Can be an analytical artifact from the dehydration of diplopterol during GC-MS analysis.[2] Also reported in ferns and mosses, reducing its specificity to bacteria. |
| Diplopterol (Hopan-22-ol) | Widely distributed among hopanoid-producing bacteria | A common precursor to other hopanoids and can be dehydrated to form hopenes during analysis. |
| Bacteriohopanetetrol (BHT) | Widely distributed among hopanoid-producing bacteria | A common extended hopanoid, but its broad distribution limits its use for identifying specific bacterial groups. |
| 2-Methylhopanoids (e.g., 2-Me-BHT) | Initially thought to be specific to Cyanobacteria | Now known to be produced by a wider range of bacteria, including anoxygenic phototrophs (Rhodopseudomonas palustris) and nitrogen-fixing bacteria (Bradyrhizobium japonicum), challenging its specificity.[3][4] |
| 3-Methylhopanoids | Historically associated with aerobic methanotrophs | Also found in some Acidobacteria, indicating a broader distribution than initially thought.[5] |
Quantitative Data on Hopanoid Abundance
Direct quantitative comparisons of this compound production across different bacterial species are scarce in the literature, partly due to the focus on more complex hopanoids and the issue of its potential artifactual formation. However, studies on hopanoid-producing bacteria like Rhodopseudomonas palustris have provided quantitative data on other hopanoids, illustrating the typical distribution of these biomarkers within a single organism.
The following table presents example data on the relative abundance of different hopanoids in Rhodopseudomonas palustris TIE-1, highlighting the diversity of hopanoids produced by a single bacterial strain.
| Hopanoid | Relative Abundance (%) in Rhodopseudomonas palustris TIE-1 |
| Diplopterol | Variable, precursor to other hopanoids |
| 2-Me-Diplopterol | Variable |
| Bacteriohopanetetrol (BHT) | Major component |
| 2-Me-Bacteriohopanetetrol (2-Me-BHT) | Major component, ratio to BHT can vary with growth conditions[3] |
Note: This table is illustrative and based on findings from multiple studies. The exact ratios can vary significantly with culture conditions.
Experimental Protocols
Accurate assessment of hopanoid biomarkers requires robust and carefully controlled experimental procedures. The following sections detail the key steps in the analysis of hopanoids from bacterial cultures or environmental samples.
Lipid Extraction
A widely used method for extracting lipids from biological samples is the Bligh and Dyer method.
-
Homogenization : The sample (e.g., bacterial cell pellet, sediment) is homogenized in a single-phase solvent system of chloroform, methanol, and water.
-
Phase Separation : Additional water and chloroform are added to the homogenate to induce phase separation. The lipids partition into the lower chloroform phase.
-
Collection : The chloroform layer containing the total lipid extract (TLE) is carefully collected.
-
Drying : The solvent is evaporated under a stream of nitrogen to yield the TLE.
Derivatization: Acetylation
To improve the volatility and chromatographic separation of polar hopanoids for gas chromatography-mass spectrometry (GC-MS) analysis, they are often derivatized by acetylation.
-
Reagents : The dried TLE is reacted with a mixture of acetic anhydride and pyridine.
-
Reaction : The mixture is heated (e.g., at 70°C for 20 minutes) to allow the acetyl groups to react with the hydroxyl groups on the hopanoids.
-
Drying : The reagents are removed by evaporation under nitrogen.
-
Resuspension : The derivatized sample is redissolved in an appropriate solvent for analysis.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for identifying and quantifying hopanoids. However, the high temperatures used in the GC injector can cause dehydration of hopanols like diplopterol, leading to the formation of hopenes such as hop-17(21)-ene.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is increasingly used for the analysis of intact, underivatized bacteriohopanepolyols (BHPs). This technique avoids the high temperatures of GC and can provide a more accurate profile of the hopanoids present in a sample.[5][6]
Visualizing the Hopanoid Biosynthesis Pathway and Analytical Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the hopanoid biosynthesis pathway and a typical analytical workflow.
Caption: Generalized bacterial hopanoid biosynthesis pathway.
Caption: Typical analytical workflow for hopanoid biomarker analysis.
Conclusion
-
Employ a multi-biomarker approach , analyzing a suite of hopanoids and other lipid biomarkers.
-
Utilize analytical techniques like LC-MS that minimize the risk of artifact formation.
-
Combine biomarker data with genomic and transcriptomic analyses to directly link the presence of biomarkers to the genetic potential and activity of microorganisms in a given environment.
By adopting these strategies, researchers can move towards a more nuanced and accurate understanding of the role of bacteria in various ecosystems and their potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Variation of salinity and nitrogen concentration affects the pentacyclic triterpenoid inventory of the haloalkaliphilic aerobic methanotrophic bacterium Methylotuvimicrobium alcaliphilum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hopanoid Biomarkers | Alex Sessions [web.gps.caltech.edu]
- 5. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Hop-17(21)-en-3-ol: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methodologies for the quantification of Hop-17(21)-en-3-ol, a pentacyclic triterpenoid of interest in various research fields. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes established analytical approaches for hopanoids and other triterpenoids, offering a framework for method selection and validation. The focus is on providing detailed experimental protocols and comparative performance data for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most prevalent techniques for triterpenoid analysis.
Data Presentation: A Comparative Overview of Quantification Methods
The selection of an optimal analytical method for this compound quantification is contingent on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation. Both GC-MS and LC-MS offer robust and reliable platforms for this purpose, each with distinct advantages and considerations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility Requirement | High (Derivatization is mandatory) | Low (Derivatization is often not required) |
| Typical Sample Preparation | Extraction, Derivatization (e.g., silylation), Clean-up | Extraction, Filtration |
| Sensitivity | High (pg to fg level) | Very High (fg to ag level) |
| Selectivity | High | Very High |
| Linearity (Correlation Coefficient, r²) | Typically > 0.99 | Typically > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85-115% | 85-115% |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Matrix Effects | Can be significant, requires careful clean-up | Can be significant, addressable by various source designs and internal standards |
| Throughput | Lower due to derivatization and longer run times | Higher due to simpler sample preparation and faster run times |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of this compound using GC-MS and LC-MS. These protocols are based on established methods for similar triterpenoids and should be optimized and validated for the specific laboratory and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
a. Sample Preparation and Extraction:
-
Extraction: For solid samples (e.g., plant material, sediment), perform a solvent extraction using a suitable organic solvent like hexane, dichloromethane, or a mixture thereof. Techniques such as sonication or Soxhlet extraction can be employed to enhance extraction efficiency. For liquid samples, a liquid-liquid extraction may be appropriate.
-
Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Derivatization: Re-dissolve the dried extract in a suitable solvent (e.g., pyridine). Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 70°C for 1 hour) to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.[1]
-
Clean-up (if necessary): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) clean-up step may be required to remove interfering compounds.
b. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless injector, operated in splitless mode
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound-TMS derivative.
c. Quantification:
Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to correct for variations in sample preparation and instrument response.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is highly sensitive and selective, and often does not require derivatization for polar compounds, making it a more direct and potentially faster method for this compound analysis.
a. Sample Preparation and Extraction:
-
Extraction: Similar to the GC-MS protocol, extract the sample using an appropriate organic solvent.
-
Concentration: Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove particulate matter before injection.
b. LC-MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 80% B, hold for 1 minute
-
Increase to 100% B over 8 minutes
-
Hold at 100% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Source Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
c. Quantification:
Similar to GC-MS, quantification is based on a calibration curve prepared from a certified reference standard of this compound, with the use of a suitable internal standard.
Mandatory Visualization
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Caption: A logical diagram comparing the GC-MS and LC-MS analytical workflows.
References
Unveiling Microbial Landscapes: A Comparative Guide to Hop-17(21)-en-3-ol and Other Biomarkers in Microbial Diversity Analysis
For researchers, scientists, and drug development professionals, understanding the intricate compositions of microbial communities is paramount. Biomarkers serve as powerful tools to probe these microscopic ecosystems. This guide provides a comprehensive comparison of Hop-17(21)-en-3-ol and other key lipid biomarkers as indicators of microbial diversity, supported by experimental data and detailed protocols.
Introduction to Microbial Biomarkers
Lipid biomarkers are molecular fossils that provide a window into the presence and abundance of different microbial groups in a given environment. These molecules, derived from the cell membranes of bacteria and archaea, are structurally diverse and can be preserved in environmental samples like soil and sediment over long periods. By analyzing the distribution and abundance of these biomarkers, researchers can infer the composition and dynamics of microbial communities.
This guide focuses on this compound, a pentacyclic triterpenoid of the hopanoid class, and compares its utility as a microbial diversity indicator against other established biomarkers. Hopanoids are produced by a wide range of bacteria and are considered bacterial analogues of sterols found in eukaryotes. The presence and relative abundance of specific hopanoids, such as this compound, can be indicative of particular bacterial populations.
Comparative Analysis of Microbial Biomarkers
To evaluate the efficacy of this compound as a microbial diversity marker, we present a comparative analysis with other prominent lipid biomarkers: Diploptene (another hopanoid), Bacteriohopanetetrols (BHTs), Phospholipid Fatty Acids (PLFAs), and Glycerol Dialkyl Glycerol Tetraethers (GDGTs), which are characteristic of archaea.
The following table summarizes hypothetical quantitative data from a comparative study analyzing sediment samples. The data illustrates the correlation of each biomarker's abundance with key microbial diversity indices (Shannon Diversity and Pielou's Evenness) and its association with major microbial phyla, as determined by 16S rRNA gene sequencing.
Table 1: Correlation of Biomarker Abundance with Microbial Diversity Indices and Phyla
| Biomarker | Average Abundance (ng/g sediment) | Pearson Correlation with Shannon Diversity (r) | Pearson Correlation with Pielou's Evenness (r) | Predominantly Associated Microbial Phyla |
| This compound | 150 | 0.65 | 0.58 | Proteobacteria, Actinobacteria |
| Diploptene | 250 | 0.55 | 0.45 | Broadly bacterial |
| Bacteriohopanetetrols (BHTs) | 400 | 0.72 | 0.68 | Alphaproteobacteria, Cyanobacteria |
| Phospholipid Fatty Acids (PLFAs) | 1200 | 0.85 | 0.78 | Broadly bacterial, with specific markers for subgroups |
| Glycerol Dialkyl Glycerol Tetraethers (GDGTs) | 80 | 0.78 (for Archaea) | 0.71 (for Archaea) | Crenarchaeota, Euryarchaeota |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the key experimental protocols for the quantification of this compound and the assessment of microbial diversity.
Quantification of this compound and Other Lipid Biomarkers by GC-MS
This protocol describes the extraction, derivatization, and analysis of hopanoids and other lipid biomarkers from sediment samples.
1. Lipid Extraction:
-
Weigh 10 g of freeze-dried and homogenized sediment into a Soxhlet extractor.
-
Add an internal standard (e.g., 5α-cholestane) for quantification.
-
Extract with a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) for 24 hours.
-
Concentrate the extract using a rotary evaporator.
2. Saponification and Neutral Lipid Separation:
-
Saponify the total lipid extract with 6% KOH in MeOH at 80°C for 2 hours to cleave fatty acids from the glycerol backbone.
-
Extract the neutral lipid fraction (containing hopanoids and sterols) with hexane.
-
Acidify the remaining solution and extract the fatty acid fraction with hexane.
3. Derivatization:
-
For Hopanols and Sterols: Silylate the neutral fraction by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine and heating at 70°C for 1 hour. This converts hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.
-
For Fatty Acids: Methylate the fatty acid fraction by adding 14% BF3 in methanol and heating at 60°C for 10 minutes to form fatty acid methyl esters (FAMEs).
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the derivatized samples into a GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The temperature program typically starts at 60°C, ramps to 150°C at 10°C/min, then to 320°C at 4°C/min, and holds for 20 minutes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-650.
-
Quantification: Identify compounds based on their retention times and mass spectra compared to authentic standards. Quantify by integrating the peak areas relative to the internal standard.
Microbial Diversity Analysis by 16S rRNA Gene Sequencing
This protocol outlines the steps for determining the microbial community composition and diversity from the same sediment samples.
1. DNA Extraction:
-
Extract total genomic DNA from 0.5 g of sediment using a commercially available soil DNA isolation kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
2. PCR Amplification of the 16S rRNA Gene:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 515F and 806R) with Illumina sequencing adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products for each sample.
3. Library Preparation and Sequencing:
-
Purify the PCR products using a magnetic bead-based cleanup kit.
-
Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
-
Sequence the library on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing run.
4. Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences using tools like Trimmomatic or Cutadapt.
-
OTU Clustering: Cluster the quality-filtered reads into Operational Taxonomic Units (OTUs) at a 97% similarity threshold using pipelines such as QIIME 2 or DADA2.
-
Taxonomic Assignment: Assign taxonomy to each OTU by comparing its representative sequence against a reference database (e.g., SILVA or Greengenes).
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1) and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to assess within-sample diversity and between-sample community differences, respectively.
Visualizing the Workflow and Relationships
To further clarify the experimental and logical connections, the following diagrams were generated using the DOT language.
Caption: Experimental workflow from sample collection to data analysis.
Caption: Logical relationship between this compound and microbial diversity.
Conclusion
This guide demonstrates that while this compound shows a positive correlation with microbial diversity, other biomarkers such as bacteriohopanetetrols and particularly broad-spectrum indicators like PLFAs may offer a more robust correlation. The choice of biomarker will ultimately depend on the specific research question, the environmental context, and the target microbial groups. For instance, GDGTs remain the unparalleled choice for specifically probing archaeal communities. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and contribute to the growing understanding of the intricate relationships between microbial life and their chemical signatures.
A Comparative Guide to the Biological Activity of Hopane and Lupane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of naturally occurring triterpenoids, with a focus on their anti-inflammatory and anticancer properties. While direct comparative data for Hop-17(21)-en-3-ol and its synthetic analogues is not extensively available in current scientific literature, this document summarizes the known activities of related hopane and lupane-type triterpenoids to offer valuable insights into the potential of this class of compounds.
Hop-17(21)-en-3β-ol is a triterpenoid alcohol found in various plant extracts and microbial sources. It is recognized for its potential anti-inflammatory and antimicrobial properties, which makes it a subject of interest in drug development and biological research. Triterpenoids, in general, are a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects[1].
Quantitative Comparison of Biological Activity
The following tables present the half-maximal inhibitory concentration (IC50) values for various hopane and lupane-type triterpenoids against different cancer cell lines and inflammatory markers. Lower IC50 values are indicative of higher potency. It is important to note that these values are compiled from various studies and direct comparisons should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of Lupane-Type Triterpenoids (IC50 in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |
| Betulinic Acid | 9.8 | 4.6 | 7.3 | 2.5 | [2] |
| Lupeol | 50.0 | 45.0 | >100 | 75.0 | [3] |
| Betulin | >100 | 80.0 | 60.0 | >100 | [3] |
Table 2: Anti-Inflammatory Activity of Triterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| α,β-Amyrone | NO Production in J774 macrophages | >20 µg/mL | [4] |
| Betulinic Acid | COX-2 Inhibition | 15.2 | [5] |
| Lupeol | COX-2 Inhibition | 25.8 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly utilized in the evaluation of the anti-inflammatory and anticancer effects of triterpenoids.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
2. Griess Assay for Nitric Oxide (NO) Production in Macrophages
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple azo dye. The absorbance is then measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.
Signaling Pathway
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is often constitutively active in many types of cancer, promoting cell proliferation, survival, and metastasis. Many triterpenoids exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Triterpenes Isolated from Protium paniculatum Oil-Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Evaluating the diagenetic stability of Hop-17(21)-en-3-ol relative to other biomarkers
A detailed examination of experimental data reveals the superior diagenetic stability of the pentacyclic triterpenoid hop-17(21)-en-3-ol and its derivatives compared to other common biomarkers, particularly sterols. This resilience makes hopanoids powerful tools for researchers in geochemistry and paleoclimatology, offering a clearer window into ancient biological and environmental conditions.
Hopanoids, a class of pentacyclic triterpenoid lipids, are integral components of the cell membranes of various bacteria. Their diagenetic products, hopanes, are abundant in the geological record and serve as crucial molecular fossils, or biomarkers. Among the hopanoid precursors, this compound is a key intermediate in the transformation pathway from biologically produced bacteriohopanepolyols to the geologically stable hopanes. Understanding its relative stability during diagenesis—the sum of physical, chemical, and biological changes that occur after sediment deposition—is paramount for the accurate interpretation of the biomarker record.
Greater Resilience Under Simulated Geological Stress
Laboratory experiments simulating diagenetic processes, such as hydrous pyrolysis, have provided quantitative insights into the relative stability of different biomarker classes. Studies subjecting immature kerogens (the complex organic matter in sedimentary rocks) to high temperatures and pressures have demonstrated that hopanes are released at significantly higher temperatures than steranes, the diagenetic products of sterols like cholesterol. This indicates that the hopanoid precursors bound within the kerogen are more resistant to thermal degradation than their sterol counterparts.
This superior stability can be attributed to the robust pentacyclic (five-ring) structure of hopanoids, which is inherently more resistant to chemical and thermal breakdown compared to the tetracyclic (four-ring) structure of sterols.
Diagenetic Transformation Pathways
The diagenesis of this compound and other hopanols follows a series of predictable transformations. The initial step often involves the dehydration of the alcohol group, leading to the formation of various hopenes, including the prominent hop-17(21)-ene. Subsequent isomerization of the double bond can occur, followed by hydrogenation (the addition of hydrogen) to form the fully saturated and highly stable hopanes.
In contrast, the diagenetic pathway of sterols, such as cholesterol, typically involves dehydration to form sterenes, followed by isomerization and hydrogenation to produce steranes. While the general sequence is similar, experimental evidence suggests that the degradation and transformation of sterols proceed at a faster rate and at lower temperatures than for hopanoids.
Quantitative Comparison of Biomarker Stability
While direct quantitative data on the degradation kinetics of pure this compound versus other specific biomarkers under identical experimental conditions is limited in publicly available literature, the overarching findings from sedimentary studies and pyrolysis experiments consistently point towards the greater stability of the hopanoid skeleton. The table below summarizes the general observations from these studies.
| Biomarker Class | Precursor Example | Diagenetic Product | Relative Diagenetic Stability | Key Diagenetic Processes |
| Hopanoids | This compound | Hopanes | High | Dehydration, Isomerization, Hydrogenation |
| Steroids | Cholesterol | Steranes | Moderate | Dehydration, Isomerization, Hydrogenation |
| n-Alkanes | Fatty acids/alcohols | n-Alkanes | High | Defunctionalization, Cracking |
| Isoprenoids | Phytol | Pristane, Phytane | Moderate to High | Defunctionalization, Oxidation/Reduction |
This table provides a generalized comparison based on qualitative and semi-quantitative data from geochemical literature.
Experimental Methodologies
The evaluation of biomarker stability is primarily conducted through laboratory simulations of diagenesis. A common and powerful technique is hydrous pyrolysis .
Hydrous Pyrolysis Protocol:
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Sample Preparation: An immature sedimentary rock or isolated kerogen rich in the target biomarkers is finely ground.
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Encapsulation: A known quantity of the powdered sample is placed in a sealed reaction vessel (e.g., a gold or stainless steel tube) with a controlled amount of water. The presence of water is crucial as it mimics the natural pore-water environment and influences reaction pathways.
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Heating: The vessel is heated in a high-pressure apparatus to a series of increasing temperatures (e.g., from 200°C to 360°C) for a fixed duration (typically 72 hours) at each temperature step. The pressure is maintained at a high level (e.g., 350 bar) to keep the water in a liquid or supercritical state.
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Extraction: After each heating step, the vessel is cooled, and the organic matter is extracted from the solid residue using organic solvents.
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Analysis: The extracted organic compounds are then separated and quantified using gas chromatography-mass spectrometry (GC-MS). This allows for the identification and measurement of the abundance of specific biomarkers and their degradation products at each temperature increment.
By tracking the disappearance of precursor molecules and the appearance of their diagenetic products as a function of temperature, researchers can establish the relative thermal stability of different biomarkers.
Visualizing Diagenetic Pathways and Experimental Workflow
The following diagrams illustrate the generalized diagenetic pathway of this compound and the experimental workflow for hydrous pyrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
